Terconazole
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31Cl2N5O3/c1-19(2)31-9-11-32(12-10-31)21-4-6-22(7-5-21)34-14-23-15-35-26(36-23,16-33-18-29-17-30-33)24-8-3-20(27)13-25(24)28/h3-8,13,17-19,23H,9-12,14-16H2,1-2H3/t23-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSQLHNBWJLIBQ-OZXSUGGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31Cl2N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045498 | |
| Record name | Terconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Terconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014396 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.16e-02 g/L | |
| Record name | Terconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014396 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
67915-31-5 | |
| Record name | Terconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67915-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00251 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | terconazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760361 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Terconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Terconazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.573 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Terconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014396 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
126.3 °C | |
| Record name | Terconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00251 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Terconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014396 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanisms of Antifungal Action of Terconazole
Effects on Fungal Cell Morphology and Growth
Degenerative Changes in Yeast Cell Morphology Leading to Necrosis
Terconazole exerts its antifungal effects by inducing significant degenerative changes in the morphology of yeast cells. Electron microscopic observations have revealed that at concentrations as low as 10⁻⁸ M (5.3 ng/mL), this compound initiates alterations in yeast morphology, characterized by the appearance of dense lipophilic bodies along the cell membrane and the inhibition of mycelia formation hres.cahres.ca. This initial impact on fungal architecture signifies the compound's early disruptive activity.
As the concentration of this compound increases, more severe morphological damage occurs. At 10⁻⁶ M, profound degenerative changes become evident in yeast cell morphology, culminating in complete necrosis hres.cahres.ca. The progression of these changes, from the loss of mycelia formation at 0.1 µM to complete necrosis at 100 µM, underscores a concentration-dependent effect medchemexpress.com. Furthermore, this compound effectively blocks the morphogenetic transformation of yeast cells into their filamentous form at concentrations ranging from 0.008 to 0.05 microgram/mL hres.cahres.camedchemexpress.com. This inhibition of the yeast-to-mycelial transition is crucial, as the filamentous form is often associated with increased pathogenicity and tissue invasion in fungal infections. The accumulation of methylated sterols, such as lanosterol (B1674476), resulting from this compound's interference with sterol biosynthesis, is considered detrimental to the normal function of the yeast cell membrane nih.gov.
The following table summarizes the observed morphological changes in yeast cells at different this compound concentrations:
| This compound Concentration | Observed Morphological Changes in Yeast Cells |
| 10⁻⁸ M (5.3 ng/mL) | Appearance of dense lipophilic bodies along cell membrane; Inhibition of mycelia formation hres.cahres.ca |
| 0.008 - 0.05 µg/mL | Blocks morphogenetic transformation from yeast to filamentous form hres.cahres.camedchemexpress.com |
| 10⁻⁶ M | Degenerative changes leading to complete necrosis hres.cahres.ca |
| 100 µM | Complete necrosis medchemexpress.com |
Species Specificity of Biochemical Actions
This compound exhibits a broad spectrum of antimycotic activity, demonstrating effectiveness in vitro against a diverse range of yeasts and other fungi. This includes prominent pathogenic species such as Candida albicans, Candida tropicalis, Candida krusei, Trichophyton rubrum, Trichophyton mentagrophytes, Cryptococcus neoformans, and Torulopsis glabrata hres.cahres.ca. The potency of this compound can vary depending on the specific fungal species tested and the environmental conditions under which the fungi are cultured. Notably, yeast strains grown in media that promote mycelium formation tend to be particularly sensitive to this compound hres.cahres.ca.
While demonstrating broad antifungal activity, this compound shows limited in vitro antibacterial activity and does not significantly affect the typical vaginal flora, such as lactobacilli. Minimum Inhibitory Concentration (MIC) values for this compound against most species of lactic acid bacteria are greater than 128 mcg/mL, indicating that these beneficial bacteria remain largely unaffected by the drug treatment hres.cahres.camims.com.
A cornerstone of this compound's antifungal mechanism is its selective inhibition of the cytochrome P450-mediated 14-α-demethylase enzyme (also known as CYP51 or lanosterol 14α-demethylase) in susceptible fungi nih.govmims.commims.comjaypeedigital.comuva.esjaypeedigital.comresearchgate.net. This enzyme is critical for the conversion of lanosterol to ergosterol (B1671047), which is an essential sterol component of fungal cell membranes nih.govmims.comjaypeedigital.comuva.esjaypeedigital.com. By inhibiting this enzyme, this compound disrupts ergosterol biosynthesis, leading to the accumulation of toxic 14-α-demethylsterols (e.g., lanosterol) within the fungal cell, thereby compromising membrane integrity and function nih.govmims.comjaypeedigital.comuva.esjaypeedigital.com.
A key aspect of this compound's therapeutic utility is its species specificity, particularly its preferential action on fungal cytochrome P450 systems over mammalian ones. Research has shown that this compound reduced cytochrome P450 levels in yeast microsomes at concentrations 10,000-fold lower than those required to produce effects on rabbit liver microsomes nih.govebi.ac.uk. This substantial difference in effective concentrations highlights the compound's selective targeting of fungal enzymes, minimizing potential off-target effects on host cells. The C-14 alpha-desmethylase system, which is crucial for ergosterol synthesis in yeast cell membranes, is directly associated with cytochrome P450, making it a highly effective target for this compound nih.govebi.ac.uk. The triazole chemical structure of this compound is believed to contribute to this selectivity, offering greater metabolic stability and weaker binding to host cytochrome P450s compared to imidazole-based antifungals researchgate.net. Comparative studies with other azoles have also demonstrated that ergosterol biosynthesis in fungal cells is significantly more sensitive to inhibition than cholesterol biosynthesis in mammalian cells, further supporting the concept of selective toxicity mdpi.com.
Antifungal Spectrum and in Vitro Efficacy Studies
Broad-Spectrum Antifungal Activity of Terconazole
This compound demonstrates broad-spectrum antimycotic activity in vitro, effectively inhibiting the growth of a wide range of yeasts and mycelium-forming fungi hres.canih.govkarger.comkarger.com. Its potency can vary depending on the specific species tested and the conditions of the growth medium, including pH, nutrient content, and ambient temperature hres.cahres.cakarger.com.
Beyond Candida species, this compound has shown in vitro activity against other significant fungal pathogens. This includes dermatophytes such as Trichophyton rubrum, Trichophyton mentagrophytes, Trichophyton tonsurans, Trichophyton verrucosum, and Epidermophyton floccosum. Most susceptible strains of these dermatophytes are inhibited by this compound concentrations of 10 µg/ml or less. Higher concentrations, typically around 100 µg/ml, are often required for the in vitro inhibition of Microsporum audouinii and Microsporum canis. Antifungal activity has also been demonstrated against Cryptococcus neoformans and Torulopsis glabrata (now known as Candida glabrata) hres.cahres.caiqb.es.
Activity Against Candida Species
This compound exhibits significant in vitro antifungal activity against Candida albicans and other Candida species hiv.govmims.comhres.cahres.cafda.gov. A notable characteristic of this compound's action is its ability to inhibit the morphogenetic transformation of yeast cells into their filamentous (mycelial or pseudomycelial) form, a critical virulence factor for many Candida species hres.canih.govkarger.comkarger.comnih.govasm.orgcapes.gov.br. This inhibition has been observed at concentrations as low as 0.008 to 0.05 µg/ml nih.gov.
The in vitro susceptibility of Candida species to this compound can be influenced by the testing medium and pH. Studies have shown that yeast grown in media favoring mycelium formation are particularly sensitive to this compound hres.cahres.caasm.org. Furthermore, the potency of antifungals, including this compound, can be reduced at lower pH levels, which mimic the natural vaginal environment researchgate.netscirp.orgnih.gov.
Candida albicans is a primary target for this compound, with the compound often demonstrating fungicidal activity against this species in vitro iqb.esfda.govnih.gov. Research findings consistently report this compound's effectiveness against C. albicans.
In a study evaluating the in vitro activity of this compound, concentrations ranging from 10 to 100 µg/ml were found to inhibit C. albicans iqb.es. More detailed studies on morphogenetic transformation reported that this compound could block the yeast-to-filamentous form conversion in C. albicans at very low concentrations, specifically between 0.008 and 0.05 µg/ml nih.gov. Electron microscopy studies have shown that this compound begins to affect yeast morphology at concentrations as low as 10-8 M (5.3 ng/mL), leading to the appearance of dense lipophilic bodies along the cell membrane and inhibition of mycelia formation. At 10-6 M, degenerative changes and complete necrosis of yeast cells are observed hres.caasm.org.
The Minimum Inhibitory Concentration (MIC) values for C. albicans can vary with pH. A retrospective analysis of clinical yeast isolates demonstrated a geometric mean (GM) MIC for this compound against C. albicans of 0.17 µg/ml at pH 7. However, this increased significantly to 6.17 µg/ml when tested at pH 4, indicating a reduced potency in more acidic conditions researchgate.net. Despite this, 97.7% of C. albicans isolates had an MIC of 1 µg/ml or less at pH 7, while 83.2% had an MIC of 4 µg/ml or higher at pH 4 researchgate.net.
Table 1: Geometric Mean MICs of this compound Against Candida albicans at Different pH Levels
| Species | pH 7 (GM MIC, µg/ml) | pH 4 (GM MIC, µg/ml) |
| C. albicans | 0.17 | 6.17 |
This compound's antifungal spectrum extends to several non-Candida albicans species, which are increasingly recognized as causes of candidiasis nih.govcapes.gov.brscirp.orgnih.govoup.com.
This compound demonstrates activity against Candida glabrata hres.caiqb.esnih.gov. However, C. glabrata is often noted for its reduced susceptibility to azole antifungals, and its response to this compound can be particularly sensitive to environmental factors like pH researchgate.netasm.org.
In vitro studies have shown that the potency of this compound against C. glabrata is significantly impacted by pH. At a neutral pH of 7, the geometric mean MIC for C. glabrata was reported as 0.26 µg/ml. This dramatically increased to >64 µg/ml when tested at pH 4, suggesting a substantial decrease in efficacy in acidic environments typical of the vagina researchgate.net. All C. glabrata isolates in this study had an MIC of 1 µg/ml or less for this compound at pH 7, but at pH 4, one isolate had an MIC of 8 µg/ml, and the rest were highly resistant (MIC > 64 µg/ml) researchgate.net.
Table 2: Geometric Mean MICs of this compound Against Candida glabrata at Different pH Levels
| Species | pH 7 (GM MIC, µg/ml) | pH 4 (GM MIC, µg/ml) |
| C. glabrata | 0.26 | >64 |
Candida parapsilosis is another Candida species against which this compound exhibits in vitro activity iqb.esnih.govnih.gov. Comparative studies have indicated that this compound can be more active against C. parapsilosis than other azole antifungals, such as miconazole (B906) nih.gov. In vitro susceptibility testing using a broth microdilution method against 94 clinical isolates of Candida species, including C. parapsilosis (n=8), showed this compound to have lower MICs than miconazole against C. parapsilosis nih.gov.
This compound has also demonstrated in vitro activity against Candida tropicalis hres.caiqb.esnih.govnih.gov. While effective, some studies suggest that this compound may be less active against C. tropicalis compared to its activity against C. albicans and C. parapsilosis nih.gov.
Activity Against Other Fungi
Torulopsis glabrata
This compound has demonstrated antifungal activity against Torulopsis glabrata, now known as Candida glabrata hres.cahres.cahres.caiqb.es. In vitro studies have shown that this compound effectively inhibits the growth of C. glabrata nih.govebi.ac.uk. While C. glabrata can be relatively refractory to certain azole agents, this compound has shown efficacy against this species scienceopen.comoup.com. Comparative studies have indicated that the minimum inhibitory concentrations (MICs) for this compound against C. glabrata were significantly lower than those for fluconazole (B54011) oup.com.
Trichosporon beigelii
Studies evaluating the in vitro activity of this compound have shown that strains of Trichosporon beigelii, now identified as Trichosporon asahii, were susceptible to the agent nih.gov.
Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Studies
This compound exhibits fungicidal activity in vitro against Candida albicans fda.govfda.govnih.gov. At fungistatic concentrations, this compound inhibits the transformation of yeast cells into their mycelial form hres.cahres.cahres.canih.gov. Electron microscopy studies have revealed that this compound begins to affect yeast morphology at concentrations as low as 10^-8 M (5.3 ng/mL), manifesting as dense lipophilic bodies along the cell membrane and inhibition of mycelia formation hres.cahres.ca. At 10^-6 M, degenerative changes in yeast cell morphology are present, leading to complete necrosis hres.cahres.ca.
The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values for this compound vary depending on the fungal strain and species tested, as well as the specific in vitro conditions hres.cahres.canih.gov. For instance, the MFC for Candida albicans has been reported as 32 µg/ml after two days of incubation karger.comkarger.com. In some formulations, the MIC of this compound against C. albicans was found to be 32 µg/ml, which was lower than the reported MIC of 128 µg/ml for a market this compound cream 0.8% ekb.eg.
Comparative MICs with Other Antifungal Agents
This compound demonstrates favorable comparative MIC profiles against various Candida species when compared to other antifungal agents. Studies have shown that the MICs for this compound against Candida albicans and Candida glabrata were lower than those for fluconazole oup.com. In agar (B569324) inhibition disk diffusion studies, this compound produced a larger zone of inhibition against Candida albicans than clotrimazole (B1669251) and isoconazole (B1215869) at 5 µ g/disk and pH 7.3 karger.com. When tested in Eagle's Minimum Essential Medium (EMEM) containing fetal calf serum at pH 7.4, this compound and clotrimazole exhibited greater potency than isoconazole against C. albicans karger.com. Furthermore, this compound demonstrated a more rapid onset of fungicidal action against C. albicans at or near physiological pH compared to both clotrimazole and isoconazole karger.com.
A study comparing this compound, miconazole, fluconazole, and tioconazole (B1681320) against seven yeast species at different pH environments (pH 4.0 and 7.0) indicated that miconazole generally had the lowest MICs across almost all strains at either pH scirp.orgscirp.org.
Table 1: Comparative In Vitro Antifungal Activity of this compound (Selected Data)
| Antifungal Agent | Fungal Species | Comparison Metric | Result | Citation |
| This compound vs. Fluconazole | C. albicans, C. glabrata | MIC | This compound MICs significantly lower | oup.com |
| This compound vs. Clotrimazole, Isoconazole | C. albicans | Zone of Inhibition (Agar Diffusion) | This compound produced larger zone | karger.com |
| This compound vs. Clotrimazole, Isoconazole | C. albicans (in EMEM) | Potency | This compound and Clotrimazole more potent | karger.com |
| This compound vs. Clotrimazole, Isoconazole | C. albicans | Onset of Fungicidal Action | This compound had more rapid onset | karger.com |
Influence of Growth Conditions on In Vitro Potency
The in vitro potency of this compound is significantly influenced by various growth conditions, including the species tested, the pH and nutrient content of the media, the presence of serum, and the ambient temperature hres.cahres.cahres.ca. Yeast grown in media favoring mycelium formation are particularly sensitive to this compound hres.cahres.cahres.canih.gov.
Notably, the pH of the testing environment can considerably impact this compound's antifungal activity. Standard antifungal susceptibility testing is typically performed at a neutral pH of 7.0 scirp.orgscirp.org. However, in the acidic environment of the vagina (pH 4.0-4.5), MIC values for this compound have been shown to increase scirp.orgscirp.orgresearchgate.netresearchgate.netnih.gov. For Candida albicans, one study reported a significant increase in geometric mean MICs for this compound from 0.17 at pH 7 to 6.17 at pH 4 researchgate.net. The effect was even more pronounced for Candida glabrata, where this compound's geometric mean MIC increased from 0.26 at pH 7 to >64 at pH 4, indicating a substantial reduction in potency under acidic conditions for this species researchgate.net. This suggests that the efficacy of azole antifungals, including this compound, can be reduced at lower pH levels researchgate.netnih.gov.
Table 2: Influence of pH on this compound MICs (Geometric Mean MIC in µg/mL)
| Fungal Species | pH 7 | pH 4 | Citation |
| Candida albicans | 0.17 | 6.17 | researchgate.net |
| Candida glabrata | 0.26 | >64 | researchgate.net |
Absence of Activity Against Normal Vaginal Flora (e.g., Lactobacillus species)
A crucial characteristic of this compound's in vitro profile is its minimal impact on the normal vaginal flora, particularly Lactobacillus species. The minimum inhibitory concentration (MIC) values for this compound against most species of lactic acid bacteria typically found in the human vagina were consistently reported as ≥ 128 mcg/mL hres.cahres.cahres.cadrugcentral.orgnih.govhiv.govfda.goviqb.esfda.govnih.govjogi.co.in. This high MIC indicates that this compound does not significantly affect these beneficial bacteria hres.cahres.cahres.cadrugcentral.orgnih.govhiv.govfda.govfda.govnih.govjogi.co.in.
Lactobacillus species are vital for maintaining a healthy vaginal ecosystem by producing an acidic environment that protects against pathogenic microorganisms nih.gov. The selective antifungal activity of this compound, which spares these beneficial bacteria, is considered advantageous in the treatment of vulvovaginal candidiasis, as it allows for the recolonization of the normal vaginal flora karger.com. For example, at a pH of 6.3, this compound at concentrations up to 128 µg/ml showed no inhibitory effect on several Lactobacillus species, unlike tetracycline (B611298) which inhibited their growth at much lower concentrations (MICs 0.5–8 µg/ml) karger.com.
Preclinical Research and Animal Models
Efficacy in Experimental Vaginal Candidiasis Models
Terconazole has exhibited high topical in vivo activity against vaginal candidiasis in experimental models. nih.govnih.govebi.ac.uk It is recognized as a broad-spectrum triazole antifungal with potent activity against Candida albicansin vitro and proven effectiveness in animal models of yeast infections. ebi.ac.uk
Rat models of vaginal candidiasis are commonly employed to evaluate the efficacy of antifungal agents. A typical model involves castrated rats with estrogen-induced permanent pseudoestrus, which provides a consistent environment for infection. nih.gov In such models, topical treatment with this compound has shown significant activity. nih.govebi.ac.uk
For instance, a 1% topical ointment of this compound was highly effective, eliminating Candida albicans candidiasis infection in 97% of rats. When administered orally at a dose of 10 mg/kg, this compound eliminated the infection in 50% of rats. caymanchem.com Furthermore, a 3-day once-daily intravaginal application of this compound 0.8% was generally sufficient to provide a functional therapeutic period of 7 days, attributed to the sustained high levels of biologically active antifungal agent in the vagina. nih.gov
Table 1: Efficacy of this compound in Rat Vaginal Candidiasis Models
| Administration Route | Concentration/Dose | Efficacy (Elimination Rate) | Reference |
| Topical Ointment | 1% | 97% | caymanchem.com |
| Oral | 10 mg/kg | 50% | caymanchem.com |
Comparative studies have highlighted this compound's superior efficacy. In a rat model designed for severe vaginal candidiasis, this compound demonstrated greater potency than all imidazole (B134444) antifungals tested. nih.govebi.ac.uk Specifically, topical treatment with this compound was found to be superior to a range of other antifungal agents, including miconazole (B906), clotrimazole (B1669251), econazole (B349626), butoconazole (B1668104), tioconazole (B1681320), sulconazole, bifonazole, valconazole, fenticonazole, nystatin, and amphotericin B, across various treatment schedules. nih.gov
Investigations into the biochemical effects of this compound on Candida albicans revealed similar alterations in sterol and carbohydrate composition when compared to imidazole antifungals like clotrimazole and miconazole. These effects include a significant depletion of ergosterol (B1671047), a crucial component of fungal cell membranes, a corresponding increase in lanosterol (B1674476) content, and a notable increase in chitin (B13524) in the cell wall. These findings suggest a shared mechanism of action among these azole antifungals, primarily through 14-alpha-demethylase inhibition. nih.gov
Studies in Other Fungal Infection Models
Beyond vaginal candidiasis, this compound has also shown significant activity in other experimental models of fungal infections, particularly dermatophytosis. taylorandfrancis.comnih.govebi.ac.uk
This compound has demonstrated high topical in vivo activity against dermatophytosis in guinea pigs. nih.gov This indicates its broad-spectrum antifungal capabilities extending to cutaneous fungal infections. Its effectiveness in these experimental models further supports its potential for treating various dermatomycoses. taylorandfrancis.comnih.govebi.ac.uk
Drug Resistance and Cross Resistance of Terconazole
Mechanisms of Antifungal Resistance in Fungi
Antifungal resistance in fungi can be broadly categorized into several adaptive mechanisms, including alterations to the drug target, overexpression of the target, upregulation of multidrug transporters (efflux pumps), biofilm formation, and changes in cell wall impermeability mdpi.comnih.govnih.gov.
Alteration of Target Drug Site
A prominent mechanism of antifungal resistance involves genetic modifications, such as mutations, in the gene encoding the drug target, which reduce the drug's affinity for its binding site while maintaining sufficient enzyme activity mdpi.comnih.gov. For azole antifungals, which primarily inhibit ergosterol (B1671047) biosynthesis by targeting lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 or cyp51A/cyp51B gene), resistance often arises from amino acid substitutions in regions close to the enzyme's heme-binding site mdpi.comnih.govmdpi.comoup.com. A high degree of polymorphism has been documented in ERG11 alleles from Candida albicans azole-resistant isolates, suggesting that the Erg11 protein is highly permissive to structural changes from amino acid substitutions oup.com. Similarly, for echinocandins, which inhibit β-1,3-D-glucan synthase (encoded by FKS genes), resistance is conferred by a limited number of mutations in two highly conserved hot-spot regions (HS1 and HS2) of the FKS genes, with HS1 being the most common site for substitutions nih.govoup.com.
Target Overexpression
Fungal cells can also develop resistance by increasing the number of copies of the target enzyme, thereby titrating the antifungal compound and requiring higher drug concentrations for inhibition mdpi.com. Overexpression of the ERG11 gene, which encodes lanosterol 14α-demethylase, is a frequently observed mutational adaptation in clinically relevant azole-resistant Candida isolates mdpi.comnih.govmdpi.comoup.com. This overexpression leads to increased amounts of the targeted enzyme, necessitating more drug to block it effectively and consequently lowering sensitivity mdpi.com. Constitutive overexpression of ERG11 can be caused by various processes, including gene amplification (either through total chromosome duplication or the formation of an isochromosome) or gain-of-function mutations in transcriptional activators like Upc2 mdpi.comnih.govmdpi.com. Overproduction of 14α-demethylase has also been implicated as a resistance mechanism in Candida glabrata, where an increase in ergosterol content was accompanied by elevated microsomal P-450 content asm.org.
Upregulation of Multidrug Transporters (Efflux Pumps)
The upregulation and increased insertion of multidrug transporters, also known as efflux pumps, into the cell membrane is a significant mechanism of antifungal resistance, particularly for azoles mdpi.comasm.orgnih.govmdpi.com. These pumps actively extrude antifungal drugs from the fungal cell, reducing their intracellular concentration below therapeutic levels researchgate.netnih.gov. Fungi possess at least two main types of efflux systems: ATP-binding cassette (ABC) transporters and Major Facilitator Superfamily (MFS) proteins asm.orgnih.gov. In pathogenic yeasts like Candida albicans, the ABC transporters Cdr1p and Cdr2p, and the MFS transporter Mdr1p, are major determinants of azole resistance nih.govnih.govasm.org. Overexpression of these efflux pumps can be caused by gain-of-function mutations in transcription factors that regulate their expression, such as Tac1 for CDR1 and CDR2, and Mrr1 for MDR1 nih.gov.
Biofilm Formation
Fungal biofilms are complex communities of cells encased in an extracellular matrix, and their formation is a major factor contributing to high-level antifungal resistance nih.govnih.govnih.govplos.orgmdpi.comelsevier.esnih.govmdpi.com. Biofilm-associated infections are frequently refractory to conventional therapy because the fungal cells within the biofilm can withstand antifungal concentrations many times greater than those required to inhibit planktonic (free-floating) cells plos.orgmdpi.comnih.gov. The increased resistance in biofilms is multifactorial, involving mechanical, biochemical, and genetic factors mdpi.com. Key contributing elements include the upregulation of efflux pumps and other resistance genes, as well as increased metabolic activity within the biofilm mdpi.com. The extracellular matrix, composed of polysaccharides like β-1,3 glucan, β-1,6 glucan, and α-1,2-branched α-1,6 mannan, plays a critical role in providing protection against antifungals and host defenses mdpi.com.
Cell Wall Impermeability
Changes in the composition and integrity of the fungal cell wall can also contribute to antifungal resistance by preventing the drug from reaching its target asm.orgnih.govnih.gov. The fungal cell wall acts as a structural and functional barrier, and its components, such as chitin (B13524), mannans, and β-glucans, can influence drug permeability frontiersin.orgmdpi.com. For instance, mannans have low permeability and porosity, which can affect the cell wall's resistance to antifungal drugs frontiersin.org. Furthermore, an increase in chitin content in the cell wall has been observed to contribute to echinocandin resistance in some Candida species frontiersin.orgmdpi.comresearchgate.net. Alterations in the sterol and/or phospholipid composition of the fungal cell membrane can also lead to decreased drug uptake, thereby contributing to resistance asm.org.
Terconazole's Impact on Resistance Development
This compound is a synthetic triazole antifungal agent that exerts its activity by inhibiting cytochrome P450-dependent synthesis of ergosterol, a vital component of fungal cell membranes mims.commims.comhres.ca. This inhibition leads to the accumulation of membrane-disrupting 14-α-demethylsterols and a decrease in ergosterol concentrations mims.com.
Studies investigating the development of resistance to this compound have indicated a low propensity for resistance emergence. Specifically, no development of resistance to this compound has been observed during successive passages of Candida albicans in laboratory settings hres.cafda.govjogi.co.inapexpharmaeg.comhiv.govnih.govfda.gov. This suggests a low risk of resistance developing with repeated exposure to the drug jogi.co.in.
However, it is important to note that cross-resistance can occur among azole antifungals, including compounds like clotrimazole (B1669251), ketoconazole (B1673606), and miconazole (B906) drugs.compsu.edu. While direct evidence of this compound-specific cross-resistance development with other azoles is not extensively detailed in the provided information, the general phenomenon of cross-resistance within the azole class implies that fungi resistant to other azoles might exhibit reduced susceptibility to this compound due to shared resistance mechanisms, such as alterations in the ERG11 target or upregulation of efflux pumps drugs.com.
Lack of Resistance Development in Candida albicans During Successive Passages
A notable characteristic of this compound is the observed absence of resistance development in Candida albicans during successive passages. Studies employing classical tests for the emergence of resistance to antifungal compounds have consistently concluded that resistance to this compound should not occur during its clinical use against C. albicans nih.govmdpi.comnih.govmdpi.comorcid.orgdntb.gov.uabiomolther.orgiiarjournals.orghres.ca. This sustained susceptibility underscores this compound's robust fungistatic and fungicidal activity against this prevalent fungal pathogen mdpi.commdpi.comorcid.orgbiomolther.orgiiarjournals.org.
This compound in the Context of Multi-Drug Resistance in Fungi
This compound is a triazole antifungal agent with a broad spectrum of activity against Candida species, demonstrating greater activity than some imidazoles wikipedia.orgresearchgate.net. Its primary mechanism involves inhibiting cytochrome P450-mediated 14-α-demethylase, which is essential for ergosterol biosynthesis in fungal cell membranes. This inhibition results in the accumulation of membrane-disrupting 14-α-demethylsterols and a depletion of ergosterol, thereby disrupting fungal cell wall formation and leading to inhibited growth wikipedia.orgdrugbank.comncats.io.
While multi-drug resistance (MDR) is an emerging global concern in fungal infections, often driven by mechanisms such as increased drug efflux via ATP-binding cassette (ABC) transporters (e.g., Cdr1 and Cdr2) or alterations in drug targets amazonaws.comreviberoammicol.comnih.gov, this compound has shown continued utility. It is still employed in cases where other antifungal drugs face resistance, and its potent interference with cytochrome P450 isoenzymes has been suggested to enhance the susceptibility of non-C. albicans species such as Candida tropicalis and Candida glabrata to treatment wikipedia.orgresearchgate.net. Furthermore, this compound exhibits minimal inhibitory concentrations (MICs) of ≥128 mcg/mL against most Lactobacillus spp., indicating that it does not significantly affect these beneficial vaginal bacteria mdpi.commdpi.comorcid.orgbiomolther.orgfda.gov.
Table 1: Key Characteristics of this compound's Antifungal Activity
| Characteristic | Description | Source |
| Mechanism of Action | Inhibits cytochrome P450-mediated 14-α-demethylase, disrupting ergosterol synthesis and fungal cell membrane integrity. | wikipedia.orgdrugbank.comncats.io |
| Resistance in C. albicans | No resistance developed during successive passages. | nih.govmdpi.comnih.govmdpi.comorcid.orgdntb.gov.uabiomolther.orgiiarjournals.orghres.ca |
| Activity vs. Imidazoles | Demonstrated to be more active against Candida species. | wikipedia.org |
| Effect on Lactobacillus spp. | MIC values ≥128 mcg/mL, indicating no significant impact on beneficial bacteria. | mdpi.commdpi.comorcid.orgbiomolther.orgfda.gov |
This compound and Resistance in Cancer Cells
Azole antifungal drugs, including this compound (TCZ), have garnered attention for their ability to enhance the cytotoxicity of antimitotic drugs in cancer cells that overexpress P-glycoprotein (P-gp) nih.govnih.govmdpi.comdntb.gov.uaiiarjournals.orgresearchgate.netsciprofiles.commdpi.comresearchgate.net. This property suggests a potential for drug repositioning, where existing drugs like this compound could be utilized to combat drug-resistant cancers, particularly those exhibiting P-gp mediated resistance nih.govnih.govdntb.gov.uasciprofiles.commdpi.comresearchgate.net.
Research has demonstrated that this compound significantly increases cytotoxicity in P-gp-overexpressing drug-resistant cancer cell lines, such as KBV20C and MCF-7/ADR, when co-administered with antimitotic drugs like vincristine (B1662923) (VIC) nih.govnih.govdntb.gov.uaresearchgate.netsciprofiles.commdpi.com. Specifically, low-dose co-treatment with VIC and TCZ has shown superior cytotoxic effects compared to co-treatment with VIC and butoconazole (B1668104) (BTZ) nih.govnih.govdntb.gov.uaresearchgate.netsciprofiles.commdpi.com. Beyond vincristine, this compound has also been effectively combined with other antimitotic agents, including eribulin, vinorelbine, and docetaxel (B913), leading to a marked increase in cytotoxicity, induction of apoptosis, and G2 cell cycle arrest in resistant cancer cells nih.govnih.govdntb.gov.uasciprofiles.comresearchgate.net. The quantitative cytotoxic effects observed with these combinations are comparable to those achieved with VIC + TCZ co-treatment nih.govresearchgate.net.
The P-gp inhibitory activity of this compound, along with other azoles like itraconazole (B105839) and posaconazole (B62084), has been identified as substrate-specific nih.govmdpi.comresearchgate.net. While TCZ showed robust P-gp inhibition with rhodamine 123 efflux, its inhibitory activity was lower when calcein-AM was used as the substrate, especially when compared to itraconazole and posaconazole with the same substrate nih.govresearchgate.net. This differential inhibition based on the substrate suggests that the P-gp inhibitory activity of these azole antifungals, including this compound, is a key factor in their cytotoxic effects on P-gp-overexpressing drug-resistant cancer cells when combined with antimitotic drugs nih.govresearchgate.net. The varying responses to different P-gp substrates may indicate distinct binding sites or modulatory mechanisms within the P-gp transporter nih.govresearchgate.netiiarjournals.org.
Table 2: this compound's Impact on P-gp-Overexpressing Resistant Cancer Cells
| Aspect | Findings | Source |
| Enhanced Cytotoxicity | Increases cytotoxicity in VIC-treated KBV20C and MCF-7/ADR cells. | nih.govnih.govdntb.gov.uaresearchgate.netsciprofiles.commdpi.com |
| Combination Therapy | Effective with eribulin, vinorelbine, and docetaxel to increase apoptosis and G2 arrest. | nih.govnih.govdntb.gov.uasciprofiles.comresearchgate.net |
| P-gp Inhibitory Activity (Rhodamine 123) | Stronger inhibition than itraconazole and posaconazole. | nih.govresearchgate.net |
| P-gp Inhibitory Activity (Calcein-AM) | Lower inhibition than itraconazole and posaconazole. | nih.govresearchgate.net |
| Substrate Specificity | P-gp inhibition varies depending on the substrate used. | nih.govmdpi.comresearchgate.net |
Synthesis and Structural Analogue Research
Synthetic Pathways of Terconazole
This compound's synthesis is analogous to that of ketoconazole (B1673606), with the key difference being the use of a triazole heterocyclic ring instead of an imidazole (B134444) ring, and an isopropyl group replacing an acetamide (B32628) group. wikipedia.org The synthesis of this compound involves multiple reaction steps, typically starting with specific chemical compounds and proceeding through various intermediates. slideshare.netslideshare.net
General Reaction Steps:
Bromination: Introduction of a bromomethyl group, often through reaction with brominating agents in pyridine.
Esterification: The hydroxyl group of a dioxolane intermediate is esterified, for example, using benzoyl chloride under basic conditions.
Condensation/Alkylation: The ester intermediate reacts with 1,2,4-triazole, often catalyzed by sodium hydride (NaH) in a solvent like dimethyl sulfoxide (B87167) (DMSO), to substitute the bromine atom with the triazole group.
Hydrolysis: Subsequent hydrolysis steps lead to the final desired compound.
Structure-Activity Relationship (SAR) Studies
This compound's antifungal activity stems from its ability to inhibit fungal cytochrome P-450, specifically the 14-α-demethylase enzyme. This inhibition leads to the accumulation of membrane-disrupting 14-α-demethylsterols and a reduction in ergosterol (B1671047), a crucial component of the fungal cell membrane. mims.commims.com
The presence of the triazole ring, which contains three nitrogen atoms, is crucial for this compound's antifungal activity. ebi.ac.uknih.govslideshare.net This additional nitrogen atom, compared to imidazoles, enables this compound to establish a firmer and longer-lasting link with the membrane-bound fungal cytochrome P-450. ebi.ac.uknih.gov This enhanced binding contributes to its superior activity. nih.gov
Furthermore, the lipophilic tail of this compound also plays a significant role in its interaction with the fungal cytochrome P-450, contributing to a more stable and effective binding. ebi.ac.uknih.gov The structural and electronic properties of the triazole moiety, along with variations in its substitution, have been shown to improve potency and reduce toxicity in various drug candidates. researchgate.net
This compound belongs to the triazole class of antifungal agents, which generally offer advantages over earlier imidazole derivatives. nih.govmdpi.com These advantages include greater affinity for the fungal target enzyme, higher selectivity, improved safety profiles, and a broader spectrum of action. mdpi.comnih.gov
Comparison Table: Azole Antifungals
| Feature | Imidazole Derivatives (e.g., Miconazole (B906), Ketoconazole) | Triazole Derivatives (e.g., this compound, Fluconazole (B54011), Itraconazole (B105839), Voriconazole) |
| Azole Ring Nitrogens | Two nitrogens slideshare.net | Three nitrogens nih.govebi.ac.uknih.govslideshare.net |
| CYP450 Binding | Inhibits fungal cytochrome P-450 nih.govwikipedia.orgmims.com | Establishes firmer, longer-lasting link with fungal cytochrome P-450 ebi.ac.uknih.gov |
| Metabolic Stability | More vulnerable to oxidation and conjugation nih.gov | More metabolically stable ebi.ac.uknih.gov |
| Selectivity | Lower selectivity for yeast CYP450 nih.gov | Greater selectivity for yeast CYP450 over mammalian CYP450 ebi.ac.uknih.gov |
| Antifungal Spectrum | Broad spectrum wikipedia.org | Broad spectrum, often with enhanced activity ebi.ac.uknih.govmdpi.com |
| Clinical Efficacy | Effective, but some replaced due to side effects/resistance mdpi.com | Often higher cure rates, faster action, lower relapse rates in some indications ebi.ac.uknih.gov |
This compound was designed to be more active than imidazoles, and studies have shown its potency against Candida albicans and its effectiveness in models of vaginal candidiasis, surpassing some imidazoles. ebi.ac.uknih.govnih.gov While both this compound and miconazole are effective against yeast infections, clinical trials have sometimes shown better cure rates with this compound cream. singlecare.com
This compound possesses two stereocenters, leading to four possible stereoisomers. nih.gov Stereochemistry is crucial in drug action, as different stereoisomers can exhibit significant differences in their biological activities, including efficacy. slideshare.netnih.gov For dioxolane-containing azole antifungals like itraconazole, ketoconazole, and this compound, the configuration of the dioxolane ring can be a relevant stereochemical determinant of potency. nih.gov For instance, in itraconazole, the cis diastereomers generally exhibit higher potency than the trans series against fungal proliferation. nih.gov
Development of Novel Triazole Ketal Derivatives
The success of triazole antifungals like this compound has driven continued research into novel triazole ketal derivatives. These efforts aim to further improve pharmacokinetic properties, safety profiles, and broaden the antifungal spectrum. mdpi.com The versatility of synthetic strategies, including nucleophilic substitution and condensation reactions, allows for the creation of compounds with different substitution patterns, which can then be evaluated for enhanced therapeutic properties. conicet.gov.ar Modifications to the triazole ring and its substituents have proven effective in achieving improved potency and reduced toxicity in new drug candidates. researchgate.net
Advanced Drug Delivery Systems for Terconazole
Rationale for Novel Delivery Approaches
The development of novel delivery approaches for terconazole is driven by several key objectives, primarily to enhance its therapeutic performance and patient outcomes. nih.govinnovareacademics.ind-nb.info
This compound's inherent low aqueous solubility (e.g., 0.0116 mg/mL in distilled water) significantly restricts its dissolution rate and absorption, leading to poor bioavailability. ekb.egnih.govinnovareacademics.in To address this, advanced delivery systems aim to encapsulate this compound within nanometric lipid carriers or porous structures, which can significantly improve its solubility and dissolution rate. For instance, self-nanoemulsifying systems (SNESs) have shown to increase this compound solubility substantially, ranging from 26 to 72.7 mg/mL. nih.gov Similarly, micro-sponges have demonstrated the ability to enhance the saturation solubility and dissolution rate of poorly water-soluble this compound by trapping drug molecules within their pores, effectively reducing them to microscopic particles and increasing surface area. innovareacademics.inresearchgate.net This enhancement in solubility and dissolution directly contributes to improved bioavailability and therapeutic outcomes. innovareacademics.ininnovareacademics.in
Conventional topical formulations often suffer from short retention times at the site of action due to physiological clearance mechanisms, such as the self-cleansing mechanism of the vagina or rapid drainage from ocular tissues. nih.govscitechnol.commdpi.comresearchgate.net Novel delivery systems are designed to provide prolonged release and increased contact time, ensuring a sustained therapeutic effect and reducing the frequency of administration. For example, proniosomal gels for this compound are developed to achieve slow drug release and prolonged contact with the vaginal mucosa, which is crucial for treating vaginal fungal infections. scitechnol.comresearchgate.netscitechnol.com Studies have shown that formulations like selected proniosomal gels can provide higher mucoadhesion and retention time compared to commercial products. researchgate.netscitechnol.com Similarly, cationic polymeric nanoparticles have been developed to enhance this compound's ocular residence time by interacting with anionic tear-film mucins and the negatively charged corneal surface, leading to sustained drug release for up to 24 hours. researchgate.net
While this compound is an effective antifungal agent, conventional delivery methods can lead to systemic absorption and potential side effects, or may not achieve optimal drug concentrations at the target site, thus limiting efficacy. nih.govd-nb.infoscitechnol.com Advanced drug delivery systems aim to localize the drug's action, thereby minimizing systemic exposure and toxicity while enhancing its therapeutic efficacy. Vesicular systems, for instance, can entrap drugs and deliver them to targeted sites, reducing their concentration in other parts of the body and consequently lowering the risk of drug toxicity. d-nb.info Novasomes, a type of vesicular system, have demonstrated dermatological safety and superior antifungal potential against Candida albicans when delivering this compound topically, showing higher deposition in the skin compared to traditional niosomal formulations and suspensions. etflin.com Furthermore, clinical trials have indicated the superiority of this compound in novasomes in providing a complete clinical cure for Candida albicans infection. etflin.com
Vesicular Drug Delivery Systems
Vesicular drug delivery systems, such as niosomes, liposomes, and proniosomes, are colloidal carriers formed by amphiphilic molecules that self-assemble into closed bilayer structures. These systems can encapsulate both hydrophilic and lipophilic drugs within their aqueous compartments or lipid bilayers, offering advantages over conventional dosage forms by improving drug bioavailability, stability, and targeted delivery. ekb.egd-nb.inforesearchgate.netetflin.comresearchgate.net Proniosomes, in particular, are dry, free-flowing formulations that can be rehydrated to form niosomal dispersions, addressing some stability issues associated with aqueous niosome dispersions. ekb.egresearchgate.net
Proniosomal gels are a promising approach for the topical delivery of this compound, particularly for vaginal fungal infections, as they provide niosomes upon hydration, either before application or in situ by mucosal hydration. scitechnol.comresearchgate.netscribd.com Niosomes, formed from non-ionic surfactants and cholesterol, are biodegradable, non-immunogenic, and biocompatible, making them attractive colloidal carriers. researchgate.netetflin.comresearchgate.net Studies have shown that this compound-loaded proniosomal gels can successfully entrap the drug and form vesicles, leading to improved drug release profiles and enhanced mucoadhesion compared to commercial products. scitechnol.comresearchgate.netscitechnol.com
The characteristics and performance of proniosomal gels and niosomes are significantly influenced by their formulation factors, especially the type and ratio of surfactants and cholesterol. scitechnol.comresearchgate.netnih.govnih.gov
Surfactant Type: Non-ionic surfactants, such as Span 60, Brij 76, Span 20, and Tween 80, are commonly used as vesicle-forming agents. ekb.egscitechnol.comresearchgate.netnih.gov The nature of the vesicles formed depends on the hydrophilic-lipophilic balance (HLB) value and phase transition temperature of the surfactant. scribd.com For instance, formulations prepared with Span 60 generally exhibit higher entrapment efficiency (EE%) compared to those prepared with Brij 76 at the same molar ratio of surfactant to cholesterol. scitechnol.com Conversely, formulations using Brij 76 may show higher drug release rates due to its lower hydrophobicity compared to Span 60. scitechnol.com
Cholesterol Ratio: Cholesterol acts as a "vesicular cement" within the lipid bilayer, influencing the entrapment efficiency and vesicle size. scitechnol.comresearchgate.netscribd.comnih.gov Increasing the molar ratio of cholesterol relative to the surfactant has been shown to affect both the entrapment efficiency and vesicle size of the prepared niosomes. researchgate.netscitechnol.comscitechnol.com For example, a molar ratio of 1:1.5 (surfactant:cholesterol) using Span 60 has been identified as optimal for this compound proniosomal gels, yielding high entrapment efficiency and an optimized in vitro release profile. scitechnol.comresearchgate.netscitechnol.com In some cases, increasing cholesterol content can lead to a decrease in vesicle size, particularly for niosomes prepared with Span 60 and Brij 72. nih.gov
Table 1: Effect of Surfactant and Cholesterol Ratios on this compound Proniosomal Gel Characteristics
| Surfactant Type | Surfactant:Cholesterol Molar Ratio | Entrapment Efficiency (EE%) | Vesicle Size (nm) | In-vitro Release Profile | Mucoadhesion/Retention Time |
| Span 60 | 1:1 | 83.2 ± 3.8 scitechnol.com | - | - | - |
| Span 60 | 1:1.5 (SC1.5) | High scitechnol.comresearchgate.netscitechnol.com | Affected researchgate.netscitechnol.com | Optimized scitechnol.comresearchgate.netscitechnol.com | Higher (vs. commercial) researchgate.netscitechnol.com |
| Span 60 | 1:2 | Affected researchgate.net | Affected researchgate.netscitechnol.com | Affected researchgate.net | - |
| Brij 76 | 1:1 | 48.3 ± 5.2 scitechnol.com | - | Higher (vs. Span 60) scitechnol.com | - |
| Brij 76 | 1:1.5 | - | - | Higher (vs. Span 60) scitechnol.com | - |
| Span 60 & Tween 80 | 1:1 (F4) | 95.66% ekb.eg | 19.80–33.54 ekb.eg | Longest ekb.eg | - |
Table 2: Physicochemical Characteristics of Selected this compound Proniosomal Formulations
| Formulation | Surfactant:Cholesterol Ratio | Entrapment Efficiency (EE%) | Particle Size (PS) (nm) |
| F4 | Span 60:Tween 80 (1:1) & Cholesterol | 95.66% ekb.eg | 17.06–48.1 ekb.eg |
| F2 | Span 60:Cholesterol | 91.37% ekb.eg | - |
| F7 | - | 90.21% ekb.eg | - |
| F1 | - | 89.64% ekb.eg | - |
| F6 | - | 88.24% ekb.eg | - |
| F11 | - | 88.21% ekb.eg | - |
Note: Data extracted from a study on this compound proniosomal gels. ekb.eg
Proniosomal Gels and Niosomes
Entrapment Efficiency and Vesicle Size
The effectiveness of vesicular drug delivery systems, such as proniosomes and polymeric nanoparticles, for this compound is significantly influenced by their entrapment efficiency (EE%) and vesicle size. These parameters dictate the amount of drug successfully encapsulated and the ability of the vesicles to penetrate biological barriers.
Studies on this compound proniosomal gels, which form niosomes upon hydration, have shown that the molar ratio of cholesterol relative to the surfactant (e.g., Span 60 or Brij 76) impacts both the entrapment efficiency and vesicle size scitechnol.comresearchgate.netscribd.com. For instance, an optimized this compound proniosomal system (TCZ-PNS) achieved a plausible entrapment efficiency of 89.51% ± 0.94% and nanoscale vesicles with a size of 247.9 ± 0.42 nm researchgate.net. Another formulation, SC1.5 (1:1.5 Span 60:cholesterol), demonstrated high entrapment efficiency, indicating successful encapsulation of the hydrophobic this compound within the lipid bilayer of the niosomes scitechnol.comscribd.com.
Cationic polymeric nanoparticles developed for this compound ocular delivery exhibited entrapment efficiencies ranging from 44.03% to 71.14% and nanometric particle sizes between 49.41 nm and 78.72 nm researchgate.net. These nanoparticles also possessed a positive zeta potential (≥ +21.47), indicating good colloidal stability researchgate.net. Novasomes, another type of vesicular carrier, have shown high encapsulation efficiencies, ranging from 78-88% for aqueous materials and 99-100% for lipid materials, and when encapsulating this compound, they were characterized by small particle size and high encapsulation efficiency jyoungpharm.orgd-nb.info.
Table 1: Entrapment Efficiency and Vesicle Size of this compound Delivery Systems
| Delivery System Type | Formulation/Composition | Entrapment Efficiency (EE%) | Vesicle/Particle Size (nm) | Reference |
| Proniosomal Gel (Niosomes) | Optimized TCZ-PNS | 89.51 ± 0.94 | 247.9 ± 0.42 | researchgate.net |
| Cationic Polymeric Nanoparticles | Spherical NPs | 44.03 - 71.14 | 49.41 - 78.72 | researchgate.net |
| Novasomes | (General, for lipid materials) | 99 - 100 | N/A | jyoungpharm.org |
| Novasomes | This compound-loaded novasomes | High | Small | d-nb.info |
In Vitro Release Profiles in Simulated Vaginal Fluid
The in vitro release profile of this compound from advanced delivery systems in simulated vaginal fluid (SVF) is crucial for predicting their performance in the vaginal environment. Sustained release is often desired to prolong the drug's contact time with the vaginal mucosa and reduce dosing frequency scitechnol.comscribd.comscitechnol.com.
Studies on this compound proniosomal gels have investigated their drug release in SVF over 24 hours scitechnol.comscribd.comscitechnol.com. While the commercial product (Terazol®3) showed the highest drug release within the first hour, the niosomes formed from the proniosomal gels exhibited a sustained release profile thereafter, dependent on their structural characteristics scitechnol.com. Formulations prepared with Brij 76 demonstrated higher drug release compared to those prepared with Span 60 at the same molar ratio, attributed to the lower hydrophobicity of Brij 76 scitechnol.com.
Cationic polymeric nanoparticles designed for this compound delivery revealed a sustained release of the drug for up to 24 hours researchgate.net. In contrast, an optimized self-nanoemulsifying system (SNES) for this compound achieved a rapid and complete release, with 100% of the drug released within half an hour, significantly faster than a this compound suspension which took 2 hours nih.govresearchgate.netnih.gov. This rapid release from SNES could be beneficial for immediate antifungal effects.
Mucoadhesion and Retention Time
Mucoadhesive properties and prolonged retention time are critical for vaginal drug delivery systems to ensure extended contact with the infected site, thereby enhancing therapeutic efficacy.
This compound proniosomal gels have demonstrated superior mucoadhesion and retention time compared to the commercial product scitechnol.comscribd.comscitechnol.comscitechnol.com. This enhanced adhesion to the vaginal mucosa helps in retaining the drug at the target site for a longer duration, facilitating sustained drug action scitechnol.comscribd.com.
Similarly, cationic polymeric nanoparticles loaded with this compound exhibited mucoadhesive properties. The positive charge of these nanoparticles interacts with mucin, leading to an increased retention time of up to 24 hours and promoting the sustained release of this compound researchgate.net.
Enhanced In Vitro Inhibition of Candida albicans
A primary objective of developing advanced drug delivery systems for this compound is to enhance its inhibitory effect against Candida albicans, the most common causative agent of vulvovaginal candidiasis.
This compound proniosomal gels, particularly formulation SC1.5, demonstrated a more efficient in vitro inhibition of Candida albicans compared to the commercial product scitechnol.comscribd.comscitechnol.com. This enhanced activity was directly correlated with the increased drug release over time, leading to larger inhibition zones against the yeast growth scitechnol.com.
Highly deformable bilosomes (HBs) encapsulating this compound significantly reduced Candida albicans growth when compared to a this compound suspension mdpi.comresearchgate.net. Furthermore, optimized novasomes formulations containing this compound showed high activity against Candida albicans when compared to both niosomal formulations and drug suspensions d-nb.info. An integrated nanovesicular/self-nanoemulsifying system (INV/SNES) also demonstrated higher antifungal activity against induced Candida albicans infection in vivo msa.edu.egcu.edu.eg.
Table 2: Enhanced In Vitro Inhibition of Candida albicans
| Delivery System Type | Comparison | Effect on Candida albicans Inhibition | Reference |
| Proniosomal Gel (SC1.5) | Commercial product | More efficient inhibition | scitechnol.comscribd.com |
| Highly Deformable Bilosomes (HBs) | This compound suspension | Significantly reduced growth | mdpi.comresearchgate.net |
| Novasomes | Niosomal formulation and drug suspension | High activity | d-nb.info |
| Integrated INV/SNES | (In vivo) Induced Candida albicans infection | Higher antifungal activity | msa.edu.egcu.edu.eg |
Bilosomes
Bilosomes are novel vesicular carriers that incorporate bile salts into their structure, offering enhanced flexibility, absorption, and permeation compared to conventional liposomes and niosomes mdpi.comekb.eg. They are particularly suitable for delivering highly lipophilic and poorly permeable therapeutic agents like this compound mdpi.com.
This compound-loaded bilosomes have been developed for various applications, including ocular and topical delivery mdpi.comekb.egresearchgate.net. For ocular delivery, ultradeformable bilosomes (UBs) encapsulating water-insoluble this compound demonstrated enhanced drug flux through the rabbit cornea when compared to conventional bilosomes, niosomes, and drug suspensions mdpi.comresearchgate.net. An optimal bilosome formulation (B6) for ocular delivery exhibited nanosized vesicles (301.65 ± 17.32 nm) and a high entrapment efficiency of 100.00% ± 0.00% researchgate.net.
For topical administration, highly deformable bilosomes (HBs) containing this compound significantly reduced Candida albicans growth compared to a this compound suspension mdpi.comresearchgate.net. These bilosomes also proved to be dermatologically safe upon skin application ekb.eg. The presence of edge activators in highly deformable bilosomes imparts extra elasticity to the vesicles, which is hypothesized to improve topical permeation researchgate.netnih.gov.
Liposomes
Liposomes are well-established vesicular drug delivery systems characterized by completely closed bilayer membranes that encapsulate an aqueous phase google.com. They can be multilamellar or unilamellar vesicles and are capable of entrapping both water-soluble compounds in their aqueous core and water-insoluble compounds within their lipid bilayers google.commdpi.com.
For this compound, steroidal liposomes, which incorporate a salt form of an organic acid derivative of a sterol, have been shown to effectively entrap the antifungal compound google.com. Liposomes act as drug reservoirs, providing advantages over conventional dosage forms by modifying drug release rates and enhancing affinity for the target site scitechnol.comscribd.com. The release of drugs from liposomes, along with their stability and pharmacokinetic profiles, is influenced by their composition, size, surface charge, and the solubility of the encapsulated drug mdpi.com. This compound has been encapsulated in liposomes as part of various advanced drug delivery systems to improve its efficacy ekb.eg.
Self-Nanoemulsifying Systems (SNESs)
Self-nanoemulsifying systems (SNESs) represent a promising approach for enhancing the solubilization and bioavailability of poorly water-soluble drugs like this compound nih.govresearchgate.net. These systems form fine oil-in-water nanoemulsions upon contact with aqueous media, providing a homogeneous, transparent, and stable liquid formulation nih.gov.
An optimized SNES for this compound, designed for ocular administration, was formulated using 20% w/w Labrafil® M2125 CS (oil), 50% w/w Tween® 80 (surfactant), and 30% w/w Transcutol® HP (co-surfactant/co-solvent) nih.govresearchgate.netnih.gov. This system exhibited a small globule size of 15.13 nm, a low polydispersity index (PDI) of 0.07, and a rapid self-emulsification time of 12.80 seconds nih.govnih.gov. The SNES demonstrated a significantly faster drug release, with 100% of this compound released within half an hour, compared to 2 hours for a this compound suspension nih.govresearchgate.netnih.gov. Furthermore, in vitro irritation tests (HET-CAM test) confirmed the non-irritating nature of the optimized SNES, suggesting its suitability for sensitive applications nih.govresearchgate.netnih.gov.
An integrated nanovesicular/self-nanoemulsifying system (INV/SNES) has also been developed for enhanced dual ocular drug delivery of this compound. This integrated system showed more than a two-fold increase in drug release rate compared to bile-based nanovesicles (BBNV) alone and demonstrated higher antifungal activity against induced Candida albicans infection in vivo msa.edu.egcu.edu.eg.
Table 3: Characteristics of Optimized this compound Self-Nanoemulsifying System (SNES)
| Parameter | Value | Reference |
| Composition | 20% Labrafil® M2125 CS | nih.govnih.gov |
| 50% Tween® 80 | nih.govnih.gov | |
| 30% Transcutol® HP | nih.govnih.gov | |
| Globule Size | 15.13 nm | nih.govnih.gov |
| Polydispersity Index (PDI) | 0.07 | nih.govnih.gov |
| Self-Emulsification Time | 12.80 seconds | nih.govnih.gov |
| Drug Release (100%) | Within 0.5 hours (vs. 2 hours for suspension) | nih.govnih.gov |
| Irritation (HET-CAM test) | Non-irritating | nih.govnih.gov |
Optimization for Solubilizationnih.gov
This compound's low aqueous solubility significantly restricts its formulation into conventional eye drops and limits its ocular application despite its efficacy as an antifungal agent. To address this, self-nanoemulsifying systems (SNESs) have been explored as a promising strategy to enhance this compound solubilization and, consequently, its ocular permeation and bioavailability. nih.govresearchgate.netnih.gov
Research has focused on preparing various SNESs using different oils, surfactants, and co-surfactants to identify formulations with high potential for this compound solubilization. An optimized SNES formulation was developed, comprising 20% w/w Labrafil® M2125 CS, 50% w/w Tween® 80, and 30% w/w Transcutol® HP. nih.govresearchgate.netnih.gov This optimized system exhibited favorable characteristics, including a small globule size of 15.13 nm and a rapid self-emulsification time of 12.80 seconds. nih.govresearchgate.netnih.gov
The enhanced solubilization achieved by this SNES directly translated into a significantly faster drug release profile. The optimized system demonstrated 100% drug release within half an hour, a marked improvement compared to this compound suspension, which required 2 hours for complete release. nih.govresearchgate.netnih.gov This rapid release is primarily attributed to the high solubilization of this compound within the nano-sized globules, their large interfacial surface area, and the swift emulsification process upon dilution. nih.gov
Table 1: Characteristics of Optimized this compound Self-Nanoemulsifying System nih.gov
| Parameter | Value |
| Labrafil® M2125 CS (% w/w) | 20 |
| Tween® 80 (% w/w) | 50 |
| Transcutol® HP (% w/w) | 30 |
| Globule Size (nm) | 15.13 |
| Self-Emulsification Time (s) | 12.80 |
| Drug Release (100% in) | 0.5 hours |
Ocular Administration and Permeationnih.gov
The optimized self-nanoemulsifying system designed for this compound not only improved its solubilization but also demonstrated potential for enhanced ocular administration and permeation. The small globule size and rapid emulsification contribute to better drug absorption across the lipophilic cornea, a common barrier for ocular drug delivery. nih.govresearchgate.netnih.gov
Furthermore, in vitro evaluations using the Hen's Egg Test-Chorioallantoic Membrane (HET-CAM) test indicated a non-irritating response and normal vascularization of the chorioallantoic membrane for the formulated SNES. nih.govresearchgate.netnih.gov This suggests that the optimized system is well-tolerated and suitable for ocular application, paving the way for improved ocular efficacy of this compound in treating fungal infections. nih.govresearchgate.netnih.gov
Polymeric Nanoparticlesnih.gov
Polymeric nanoparticles represent a significant advancement in drug delivery for poorly water-soluble drugs like this compound, particularly for ocular applications. The inherent poor water solubility of this compound hinders its ocular absorption, thereby limiting its therapeutic utility. researchgate.netresearchgate.netresearchgate.netmdpi.com The fabrication of this compound-loaded polymeric nanoparticles aims to overcome this limitation by enhancing drug solubility, improving ocular delivery, and augmenting antimycotic activity. researchgate.netresearchgate.netresearchgate.netmdpi.com
Cationic Polymeric Nanoparticles for Ocular Deliverynih.gov
A specific focus in the development of this compound delivery systems has been on cationic polymeric nanoparticles, designed to enhance ocular delivery. These nanoparticles are typically prepared using methods such as nanoprecipitation. researchgate.netresearchgate.netresearchgate.netmdpi.com A notable example involves the use of Eudragit RLPO®, a cationic polymer, often in conjunction with other excipients like Poloxamer-188. researchgate.netresearchgate.netresearchgate.netmdpi.com
The rationale behind employing cationic polymers for ocular delivery lies in their mucoadhesive properties. The positively charged surface of these nanoparticles interacts electrostatically with the negatively charged mucins present on the ocular surface (cornea and conjunctiva). researchgate.netresearchgate.net This interaction prolongs the residence time of the formulation on the eye, thereby increasing the opportunity for drug absorption and leading to more sustained drug delivery. researchgate.netresearchgate.net
Characterization (e.g., EE%, PS, ZP, Morphology)nih.gov
The this compound-loaded cationic polymeric nanoparticles undergo rigorous characterization to ensure their suitability as a drug delivery system. Key parameters evaluated include entrapment efficiency (EE%), particle size (PS), zeta potential (ZP), and morphology. researchgate.netresearchgate.netresearchgate.netmdpi.com
Studies have reported that the developed nanoparticles are typically spherical in morphology. researchgate.netresearchgate.netresearchgate.netmdpi.com They exhibit moderate to high entrapment efficiencies, ranging from 44.03% to 71.14%. researchgate.netresearchgate.netresearchgate.netmdpi.com The particle size falls within the nanometric range, specifically between 49.41 nm and 78.72 nm. researchgate.netresearchgate.netresearchgate.netmdpi.com Crucially, the nanoparticles possess a positively charged zeta potential, typically ≥ +21.47 mV, which is vital for their mucoadhesive properties and stability. researchgate.netresearchgate.netresearchgate.netmdpi.com
Further characterization techniques, such as Fourier transform infrared spectroscopy (FT-IR) and X-ray powder diffraction (XRPD), provide insights into the internal structure and drug-polymer interactions. FT-IR analysis of this compound-loaded nanoparticles reveals distinctive peaks for the polymers (e.g., Eudragit RLPO® and Poloxamer-188), with the disappearance of characteristic this compound peaks, suggesting drug encapsulation. researchgate.netresearchgate.net XRPD studies often indicate that this compound exists in an amorphous state within the polymer matrix, which can contribute to enhanced solubility and dissolution. researchgate.netresearchgate.net
Table 2: Characterization of this compound-Loaded Cationic Polymeric Nanoparticles nih.gov
| Parameter | Value Range / Observation |
| Entrapment Efficiency (EE%) | 44.03% - 71.14% |
| Particle Size (PS) | 49.41 nm - 78.72 nm |
| Zeta Potential (ZP) | ≥ +21.47 mV |
| Morphology | Spherical |
| This compound State (XRPD) | Amorphous |
In Vitro Antimycotic Activity and Sustained Releasenih.gov
The efficacy of this compound-loaded cationic polymeric nanoparticles has been evaluated through in vitro antimycotic activity studies and drug release profiles. In vitro antimycotic activity, assessed by measuring the zone of inhibition (ZI), minimum inhibitory concentration (MIC), and minimum fungicidal concentration (MFC), has demonstrated enhanced activity of the nanoparticles against Candida albicans compared to plain this compound. researchgate.netresearchgate.netresearchgate.netmdpi.com This improved activity is attributed to the enhanced solubilization and potentially better cellular uptake facilitated by the nanoparticle formulation. researchgate.netresearchgate.net
Furthermore, in vitro release studies have consistently revealed a sustained release profile of this compound from these nanoparticles, extending up to 24 hours. researchgate.netresearchgate.netresearchgate.netmdpi.com This sustained release is a critical advantage for ocular drug delivery, as it can reduce the frequency of administration and maintain therapeutic drug concentrations over a prolonged period, thereby improving patient compliance and treatment outcomes. researchgate.netresearchgate.net The combination of enhanced antimycotic activity and sustained release positions cationic polymeric nanoparticles as a promising drug delivery system for improving the ocular treatment of fungal infections with this compound. researchgate.netresearchgate.net
Pharmacokinetics and Pharmacodynamics Research
Absorption and Systemic Exposure
Following intravaginal application, the absorption of terconazole into the systemic circulation is slow and limited. A significant portion of the administered dose remains localized in the vaginal area. hres.cadrugcentral.orghres.camedicaldialogues.in
Most of an intravaginally applied dose of this compound, typically greater than 60%, remains within the vaginal area. hres.cahres.camedicaldialogues.in Systemic absorption is limited, generally less than 20% of the applied dose. hres.cahres.camedicaldialogues.in Specific studies have shown absorption rates ranging from 5-8% in hysterectomized subjects and 12-16% in non-hysterectomized subjects with tubal ligations. medicaldialogues.innih.govdrugs.comfda.gov The rate and extent of this compound absorption are similar across various patient populations, including those with vulvovaginal candidiasis (pregnant or non-pregnant) and healthy subjects. hres.cadrugcentral.orghres.camedicaldialogues.infda.govwikidoc.orgpdr.netnih.govnih.govmedthority.com
Table 1: Intravaginal Absorption Rates of this compound
| Patient Group / Condition | Systemic Absorption Rate | Vaginal Retention |
| General (overall) | < 20% hres.cahres.camedicaldialogues.in | > 60% hres.cahres.camedicaldialogues.in |
| Hysterectomized subjects | 5-8% medicaldialogues.innih.govfda.gov | N/A |
| Non-hysterectomized subjects with tubal ligations | 12-16% medicaldialogues.innih.govfda.gov | N/A |
Maximum plasma concentrations of this compound are typically achieved 5 to 10 hours following intravaginal application of either the cream or suppository formulations. hres.cadrugcentral.orghres.camedicaldialogues.inwikidoc.orgpdr.netnih.govnih.govmedthority.com For instance, after daily intravaginal administration of 0.8% this compound (40 mg) for seven days, healthy female subjects showed low plasma concentrations that gradually rose to a daily peak, with a mean of 5.9 ng/mL (or 0.006 mcg/mL) at 6.6 hours. fda.govnih.govwikipedia.org Studies in female patients with vulvovaginal candidiasis indicate that the slow absorption rate, lack of accumulation, and mean peak plasma concentration of this compound are comparable to those observed in healthy females. fda.gov
Table 2: Peak Plasma Concentration Characteristics of this compound
| Parameter | Value / Range |
| Time to Peak Plasma Concentration (Tmax) | 5 to 10 hours hres.cadrugcentral.orghres.camedicaldialogues.inwikidoc.orgpdr.netnih.govnih.govmedthority.com |
| Mean Peak Plasma Concentration (Cmax) (0.8% cream) | 0.006 mcg/mL (or 5.9 ng/mL) fda.govnih.govwikipedia.org |
Distribution and Protein Binding
This compound exhibits high protein binding in human plasma, with approximately 94.9% of the drug bound to proteins. hres.cadrugcentral.orghres.camedicaldialogues.infda.govwikidoc.orgpdr.netnih.govnih.govmedthority.comwikipedia.orgmims.com The degree of this binding is independent of drug concentration, remaining consistent over a range of 0.01 to 5.0 mcg/mL. drugcentral.orghres.cafda.govwikidoc.orgnih.govnih.govmedthority.com
Metabolism and Excretion
Systemically absorbed this compound undergoes rapid and extensive metabolism, with over 95% of the absorbed drug being metabolized. hres.cadrugcentral.orghres.camedicaldialogues.infda.govwikidoc.orgpdr.netnih.govnih.govmedthority.com The mean elimination half-life from plasma for unchanged this compound ranges from 6.4 to 8.5 hours across various studies in healthy women after single or multiple intravaginal administrations. hres.cadrugcentral.orghres.camedicaldialogues.inwikidoc.orgpdr.netnih.govnih.govmedthority.commims.com Following oral administration of 14C-labeled this compound, excretion of radioactivity occurs via both renal (32-56%) and fecal (47-52%) routes. medicaldialogues.innih.govdrugs.comfda.govwikipedia.org After intravaginal administration, excretion from the systemic circulation is also observed through renal (3-10%) and fecal (2-6%) routes. hres.cahres.camedicaldialogues.inwikidoc.orgnih.govnih.govmedthority.com
Table 3: Metabolism and Excretion Parameters of this compound
| Parameter | Value / Range |
| Extent of Metabolism | > 95% (systemically absorbed drug) hres.cadrugcentral.orghres.camedicaldialogues.infda.govwikidoc.orgpdr.netnih.govnih.govmedthority.com |
| Mean Elimination Half-life | 6.4 to 8.5 hours hres.cadrugcentral.orghres.camedicaldialogues.inwikidoc.orgpdr.netnih.govnih.govmedthority.commims.com |
| Renal Excretion (oral) | 32-56% (of radioactivity) medicaldialogues.innih.govdrugs.comfda.govwikipedia.org |
| Fecal Excretion (oral) | 47-52% (of radioactivity) medicaldialogues.innih.govdrugs.comfda.govwikipedia.org |
| Renal Excretion (intravaginal) | 3-10% (of radioactivity) hres.cahres.camedicaldialogues.inwikidoc.orgnih.govnih.govmedthority.com |
| Fecal Excretion (intravaginal) | 2-6% (of radioactivity) hres.cahres.camedicaldialogues.inwikidoc.orgnih.govnih.govmedthority.com |
This compound is rapidly and extensively metabolized in humans, rats, and dogs. The primary metabolic reactions involved in its biotransformation include oxidative N-dealkylation, O-dealkylation, dioxolane ring cleavage, and conjugation. hres.camedicaldialogues.innih.govdrugs.comdrugbank.com These metabolic pathways are considered similar across animals and humans. hres.cahres.ca
Renal and Fecal Elimination Routes
The elimination of this compound and its metabolites occurs via both renal (urinary) and fecal routes, with the proportion varying depending on the route of administration.
Following oral administration of a 30 mg dose of 14C-labelled this compound, a significant portion of the radioactivity was excreted through both pathways. Renal elimination accounted for 32% to 56% of the administered radioactivity, while fecal elimination ranged from 47% to 52% within 24 hours. drugbank.comdrugs.comfda.govnih.govnih.gov
In contrast, after intravaginal administration, systemic absorption is limited, and the contribution of renal and fecal routes to the elimination of systemically absorbed drug is lower. Studies involving a single intravaginal administration of a suppository containing 240 mg 14C-terconazole to hysterectomized or tubal ligated women showed that approximately 3% to 10% (mean ± SD: 5.7% ± 3%) of the administered radioactivity was eliminated in the urine, and 2% to 6% (mean ± SD: 4.2% ± 1.6%) was eliminated in the feces over a 7-day collection period. drugs.comwikidoc.orgnih.gov Across several studies, the excretion from the systemic circulation after application of a radiolabelled intravaginal dose ranged from 3% to 10% via renal routes and 2% to 6% via fecal routes. hres.cahres.capdr.net
The following table summarizes the elimination routes of this compound:
| Administration Route | Renal Elimination (% of Radioactivity) | Fecal Elimination (% of Radioactivity) | Reference |
| Oral (30 mg 14C-labelled) | 32-56% | 47-52% | drugbank.comdrugs.comfda.govnih.govnih.gov |
| Intravaginal (radiolabelled dose) | 3-10% | 2-6% | drugs.comwikidoc.orgnih.govhres.cahres.capdr.net |
Elimination Half-Life
The elimination half-life of this compound varies depending on the form being measured (parent drug vs. total radioactivity) and the route of administration.
Following oral administration of 30 mg 14C-labelled this compound, the harmonic half-life of elimination from the blood for the parent this compound was reported as 6.9 hours, with a range of 4.0 to 11.3 hours. drugbank.comdrugs.comfda.govnih.gov The total radioactivity, representing both parent drug and its metabolites, was eliminated from the blood with a longer harmonic half-life of 52.2 hours, ranging from 44 to 60 hours. fda.govnih.gov
In studies involving healthy women, after single or multiple intravaginal administrations of this compound as a cream or suppository/ovule, the mean elimination half-life of unchanged this compound from plasma ranged from 6.4 to 8.5 hours. drugs.comwikidoc.orgnih.govhres.cahres.capdr.net
The following table details the elimination half-life of this compound:
| Parameter | Value | Range | Reference |
| Parent this compound (Oral) | 6.9 hours | 4.0-11.3 hours | drugbank.comdrugs.comfda.govnih.gov |
| Total Radioactivity (Oral) | 52.2 hours | 44-60 hours | fda.govnih.gov |
| Unchanged this compound (Intravaginal) | 6.4-8.5 hours (mean) | N/A | drugs.comwikidoc.orgnih.govhres.cahres.capdr.net |
Comparative Efficacy Studies of Terconazole
Versus Oral Fluconazole (B54011)
Comparative studies have assessed the efficacy of terconazole against oral fluconazole in treating vulvovaginal candidiasis. A randomized clinical trial involving patients with severe vulvovaginal candidiasis (SVVC) compared a 6-day course of an 80 mg this compound vaginal suppository with two doses of 150 mg oral fluconazole. At follow-up 7-14 days post-treatment, the clinical cure rate for the this compound group was 81.0% (47/58), compared to 75.8% (50/66) for the fluconazole group. Mycological cure rates at this interval were 79.3% (46/58) for this compound and 71.2% (47/66) for fluconazole. At a later follow-up (30-35 days), clinical cure rates were 60.3% (35/58) for this compound and 56.1% (37/66) for fluconazole, while mycological cure rates were 62.1% (36/58) and 53.0% (35/66), respectively. No statistically significant differences were observed between the two treatments for these measures. oup.comnih.gov
Another pilot study comparing a single oral 200 mg dose of fluconazole with a 3-day regimen of this compound 80 mg vaginal suppository reported mycological cure rates of 75% for the fluconazole group and 50% for the this compound group at early evaluation. At late evaluation, the mycological cure rate for fluconazole remained 75%, while this compound achieved 100%. nih.gov
A Bayesian network meta-analysis indicated that both this compound (Odds Ratio [OR] = 5.60, 95% Credible Interval [CrI] 2.78–11.3) and fluconazole (OR = 6.45, 95% CrI 4.42–9.41) demonstrated greater efficacy compared to placebo in the treatment of VVC. This analysis suggested fluconazole as potentially the most effective drug for VVC. dovepress.comnih.govresearchgate.net
Table 1: Comparative Efficacy of this compound vs. Oral Fluconazole for SVVC
| Outcome (Follow-up) | This compound (n/N, %) | Fluconazole (n/N, %) | P-value | Source |
| Clinical Cure (7-14 days) | 47/58 (81.0%) | 50/66 (75.8%) | >0.05 | oup.comnih.gov |
| Clinical Cure (30-35 days) | 35/58 (60.3%) | 37/66 (56.1%) | >0.05 | oup.comnih.gov |
| Mycological Cure (7-14 days) | 46/58 (79.3%) | 47/66 (71.2%) | >0.05 | oup.comnih.gov |
| Mycological Cure (30-35 days) | 36/58 (62.1%) | 35/66 (53.0%) | >0.05 | oup.comnih.gov |
Table 2: Mycological Cure Rates in a Pilot Study (this compound vs. Fluconazole)
| Outcome (Evaluation) | This compound (%) | Fluconazole (%) | Source |
| Mycological Cure (Early) | 50% | 75% | nih.gov |
| Mycological Cure (Late) | 100% | 75% | nih.gov |
Versus Clotrimazole (B1669251)
This compound has been compared with clotrimazole in several studies for the treatment of vulvovaginal candidiasis. A single-blind, randomized comparative clinical trial showed that while immediate cure rates (1 week post-therapy) were high (90% or more) for both 3-day this compound (80 mg vaginal tablets) and 3-day clotrimazole (200 mg vaginal tablets), a significant difference emerged at 3 weeks post-therapy. The mycological cure rate for 3-day this compound was 94%, significantly higher than 65% for clotrimazole and 55% for single-dose this compound. nih.gov
In another open study comparing this compound 0.8% cream (5 days) with clotrimazole 1% cream (6 days), cultures from the this compound group were entirely negative for Candida one week after treatment. In contrast, one patient in the clotrimazole group remained positive even after four weeks. Symptomatic relief, particularly for pruritus and burning, was achieved statistically significantly faster with this compound than with clotrimazole. karger.comkarger.com
A meta-analysis also indicated that both this compound (OR = 5.60) and clotrimazole (OR = 2.99) were more effective than placebo in treating VVC. dovepress.comnih.gov
Table 3: Mycological Cure Rates of this compound vs. Clotrimazole
| Treatment Regimen | Mycological Cure Rate (3 weeks post-therapy) | Source |
| This compound (3-day, 80 mg tablets) | 94% | nih.gov |
| Clotrimazole (3-day, 200 mg tablets) | 65% | nih.gov |
| This compound (single-dose) | 55% | nih.gov |
Versus Miconazole (B906)
This compound and miconazole, both antifungal agents, operate by disrupting the fungal cell membrane. Clinical trials have investigated their comparative efficacy. A large double-blind, randomized, multicenter study involving 900 patients with VVC compared 0.4% and 0.8% this compound cream with 2.0% miconazole nitrate (B79036) cream. After seven days of treatment, the combined microbiologic and clinical cure rates were 87.9% for 0.4% this compound, 83.8% for 0.8% this compound, and 81.3% for 2.0% miconazole nitrate. singlecare.compopline.orgnih.govebi.ac.uk
Further analyses showed that 0.4% this compound cream provided faster symptomatic relief compared to 2.0% miconazole cream. singlecare.comcabidigitallibrary.org In short-term evaluations (8-10 days after therapy), 0.4% this compound cream was found to be as effective as 2.0% miconazole nitrate cream, and in one study, it was microbiologically superior. nih.gov For suppository formulations, 80 mg this compound suppositories administered for three days yielded clinical and microbiologic cure rates comparable to those of 100 mg miconazole nitrate suppositories used for seven days. ebi.ac.uknih.govdroracle.ai
Table 4: Combined Microbiologic and Clinical Cure Rates (7 Days) of this compound vs. Miconazole
| Treatment Regimen | Cure Rate (%) | Source |
| This compound 0.4% cream | 87.9% | singlecare.compopline.orgnih.govebi.ac.uk |
| This compound 0.8% cream | 83.8% | singlecare.compopline.orgnih.govebi.ac.uk |
| Miconazole nitrate 2.0% cream | 81.3% | singlecare.compopline.orgnih.govebi.ac.uk |
Versus Other Antifungal Agents (e.g., Econazole (B349626), Butoconazole (B1668104), Tioconazole (B1681320), Sulconazole, Bifonazole, Valconazole, Fenticonazole, Nystatin, Amphotericin B)
While this compound's efficacy is well-established, direct comparative studies against all other listed antifungal agents for VVC are not extensively detailed in the provided information.
Econazole and Butoconazole: A network meta-analysis evaluating antifungal drugs for VVC indicated that both econazole (OR = 14.0, 95% CrI 5.10–38.0) and butoconazole (OR = 25.0, 95% CrI 12.0–56.0) showed greater efficacy than placebo. dovepress.comnih.gov However, direct comparative efficacy data against this compound were not provided.
Tioconazole: A multicenter comparison of one-dose tioconazole ointment with three-dose this compound cream in vulvovaginal candidiasis has been conducted. cochranelibrary.com Limited detailed comparative efficacy data against this compound were found in the provided snippets.
Sulconazole, Bifonazole, Valconazole, Fenticonazole, Nystatin, Amphotericin B: While some of these agents are recognized antifungals, specific comparative efficacy data for vulvovaginal candidiasis against this compound were not present in the provided search results. Bifonazole was mentioned in a study on anticorrosive properties, which is outside the scope of antifungal efficacy. aphrc.org Nystatin and Amphotericin B are noted for their antifungal activity, but direct comparative efficacy for VVC against this compound was not detailed. dovepress.comnih.govnih.gov No relevant comparative efficacy data for "Valconazole" in the context of antifungal treatment for VVC were identified.
Mycological and Clinical Cure Rates
This compound consistently demonstrates high mycological and clinical cure rates across various formulations and treatment durations for VVC.
Mycological Cure Rate Highlights:
Mycological cure rates achieved with various this compound treatment schedules (ranging from 1-day to 7-day therapies) consistently reached 90%. karger.com
A study on 0.8% this compound cream reported mycological cure rates of 83.3% within 1-3 days and 8-11 days of treatment, decreasing to 58.3% within 30-35 days. wikipedia.org
An 80 mg vaginal suppository demonstrated a 75% mycological cure rate over a short-term period (7-14 days) and a 100% mycological cure rate over a long-term period (28-34 days) in one study. wikipedia.org
Generally, intravaginally administered azole treatments, including this compound, show cure rates of approximately 80% in short-term follow-up and 66% over long-term follow-up. wikipedia.org
Table 5: Summary of this compound Cure Rates
| Formulation | Cure Type | Follow-up | Rate (%) | Source |
| 0.4% Cream | Clinical | 8-10 days | 87.3-95.5% | nih.govdroracle.ai |
| 0.4% Cream | Microbiologic | 8-10 days | 76.9-91.1% | nih.govdroracle.ai |
| 80 mg Suppository | Clinical | 8-10 days | 90.0-92.2% | ebi.ac.uknih.govdroracle.ai |
| 80 mg Suppository | Microbiologic | 8-10 days | 80.4-85.0% | ebi.ac.uknih.govdroracle.ai |
| Various regimens | Mycological | Short-term | ~90% | karger.com |
| 0.8% Cream | Mycological | 1-3 days | 83.3% | wikipedia.org |
| 0.8% Cream | Mycological | 8-11 days | 83.3% | wikipedia.org |
| 0.8% Cream | Mycological | 30-35 days | 58.3% | wikipedia.org |
| 80 mg Suppository | Mycological | 7-14 days | 75% | wikipedia.org |
| 80 mg Suppository | Mycological | 28-34 days | 100% | wikipedia.org |
| 80 mg Suppository | Cure Rate | 3 days | 92.2% | taylorandfrancis.com |
Long-Term Outcomes and Recurrence Rates
Long-term outcomes and recurrence rates are crucial for assessing the sustained efficacy of antifungal treatments.
This compound Specific Recurrence: Microbiologic relapse rates for 0.4% this compound cream at 30-35 days post-therapy ranged from 10.4% to 22.2%. nih.gov For 80 mg this compound suppositories, the 30- to 35-day microbiologic relapse rates ranged from 20.0% to 28.1%. ebi.ac.uknih.gov Most patients treated with 0.4% this compound cream maintained freedom from positive signs, symptoms, and microbiologic evidence of infection at 30-35 days post-therapy. ebi.ac.uk this compound has been associated with lower relapse rates compared to other imidazole (B134444) antifungal agents. taylorandfrancis.com The suppository formulation of this compound is considered more effective in long-term follow-up than the cream or other intravaginal treatments. wikipedia.org
Comparative Recurrence: In a study comparing this compound with clotrimazole, the recurrence rate of severe pruritus at three months was 33.3% with clotrimazole, while this compound cream and ovules showed lower recurrence rates of 11.1% and 11.4%, respectively. jogi.co.in One study suggested that weekly administration of 0.8% this compound vaginal cream is nearly as effective as daily ketoconazole (B1673606) in managing recurrence. aafp.org
Table 6: this compound Relapse/Recurrence Rates
| Formulation | Follow-up | Relapse/Recurrence Rate | Source |
| 0.4% Cream | 30-35 days | 10.4-22.2% | nih.gov |
| 80 mg Suppository | 30-35 days | 20.0-28.1% | ebi.ac.uknih.gov |
| Cream | 3 months (pruritus) | 11.1% | jogi.co.in |
| Ovules | 3 months (pruritus) | 11.4% | jogi.co.in |
Research on Terconazole in Specific Clinical Contexts
Severe Vulvovaginal Candidiasis (SVVC)
Severe vulvovaginal candidiasis (SVVC) often necessitates more prolonged treatment regimens compared to uncomplicated infections. nih.gov Research has explored the effectiveness of terconazole in managing SVVC.
A prospective, randomized clinical trial compared the efficacy of a 6-day course of this compound vaginal suppository (80 mg daily) with two doses of oral fluconazole (B54011) (150 mg) in treating SVVC. wikipedia.orgfishersci.fibidd.groupwikipedia.org The study involved 140 patients, with the majority (92.9%) of cases attributed to Candida albicans, and a smaller percentage caused by non-albicans Candida species such as Candida glabrata (5%) and Candida parapsilosis. fishersci.fibidd.group
The clinical and mycological cure rates observed in this trial at two different follow-up periods are presented in Table 1.
Table 1: Efficacy of this compound vs. Fluconazole in Severe Vulvovaginal Candidiasis wikipedia.orgfishersci.fiwikipedia.org
| Outcome Measure | Group | 7-14 Days Post-Therapy | 30-35 Days Post-Therapy |
| Clinical Cure Rate | This compound | 81.0% (47/58) | 60.3% (35/58) |
| Fluconazole | 75.8% (50/66) | 56.1% (37/66) | |
| Mycological Cure Rate | This compound | 79.3% (46/58) | 62.1% (36/58) |
| Fluconazole | 71.2% (47/66) | 53.0% (35/66) |
This study concluded that the this compound vaginal suppository demonstrated comparable effectiveness to oral fluconazole in the treatment of SVVC. fishersci.fiwikipedia.org
Further evidence from a Bayesian network meta-analysis, which evaluated the efficacy of various antifungal drugs for vulvovaginal candidiasis (VVC), indicated that this compound exhibited greater efficacy compared to placebo. In pairwise meta-analysis, this compound had an odds ratio (OR) of 5.60 (95% CrI 2.78–11.3), and in network meta-analysis, an OR of 18.0 (95% CrI 7.80–43.0). wikipedia.orgmims.com Earlier European studies reported mycologic cure rates for this compound regimens that approached or exceeded 90%. wikipedia.org In U.S. studies, 0.4% this compound cream achieved clinical cure rates ranging from 86% to 96% and microbiologic cure rates from 77% to 91% at 8 to 10 days post-therapy. wikipedia.org Similarly, 80-mg this compound suppositories in U.S. studies showed clinical cure rates between 89% and 92%, and microbiologic cure rates between 80% and 85% at 8 to 10 days after therapy. wikipedia.org
Non-Candida albicans Fungal Vaginitis
While Candida albicans is the most common cause of vulvovaginal candidiasis, infections with non-Candida albicans species, such as Candida glabrata and Candida tropicalis, are increasingly recognized and can be more challenging to treat, often exhibiting resistance to commonly used azole antifungals like fluconazole. nih.govnih.govwikipedia.orgfishersci.ca
This compound exhibits a broad spectrum of in vitro activity against various Candida species, including C. albicans, C. krusei, C. parapsilosis, C. pseudotropicalis, C. stellatoidea, and C. tropicalis. nih.gov Its mechanism of action, which involves potent interference with cytochrome P450 isoenzymes, may render C. tropicalis and C. glabrata more susceptible to its effects. wikipedia.org
A retrospective analysis investigated the clinical and mycological efficacy of this compound cream in women with culture-proven non-Candida albicans vaginitis. wikipedia.orgwikipedia.orgmims.com Out of 28 patients who received a 7-day course of this compound cream, 25 returned for follow-up. The fungal species identified in these cases included Candida glabrata (20 cases), Candida parapsilosis (3 cases), and Candida lusitaniae (2 cases). wikipedia.orgwikipedia.orgmims.com
The outcomes of this retrospective analysis are summarized in Table 2.
Table 2: Efficacy of this compound Cream in Non-Candida albicans Fungal Vaginitis wikipedia.orgwikipedia.orgmims.com
| Outcome Measure | Overall Efficacy (n=25) |
| Mycologic Cure | 56% (14 patients) |
| Symptom Resolution | 44% (11 patients) |
This study suggested that this compound cream may be an appropriate first-line treatment for non-Candida albicans vaginitis, even in patients with a history of prior this compound use. wikipedia.orgwikipedia.orgmims.com Furthermore, in vitro and in vivo (rat model) studies have demonstrated this compound's superiority over several other antifungal agents, including miconazole (B906), clotrimazole (B1669251), econazole (B349626), butoconazole (B1668104), tioconazole (B1681320), sulconazole, bifonazole, valconazole, fenticonazole, nystatin, and amphotericin B, against various Candida species such as C. albicans, C. tropicalis, C. krusei, C. parapsilosis, C. guilliermondii, and C. glabrata. mims.com
Toxicology and Safety Research Excluding Dosage/administration & Adverse Events
Mutagenicity Studies
Terconazole has been evaluated through a series of in vitro and in vivo tests to determine its potential for genetic mutation. The compound was found to be non-mutagenic across all conducted assays. These tests included the Ames microbial point mutation test, an in vitro assay for inducing cellular transformation, the in vivo micronucleus test for chromosome breaks, and the dominant lethal mutation assay in mouse germ cells fda.gov.
Table 1: Summary of Mutagenicity Study Findings for this compound
| Study Type | Test System | Purpose | Result |
| Microbial Point Mutation | In vitro (Ames test) | Assesses induction of gene mutations | Not Mutagenic fda.gov |
| Cellular Transformation | In vitro | Assesses potential to transform cells | Not Mutagenic fda.gov |
| Chromosome Breakage | In vivo (Micronucleus test) | Assesses chromosomal damage | Not Mutagenic fda.gov |
| Dominant Lethal Mutation | In vivo (Mouse germ cells) | Assesses heritable genetic damage | Not Mutagenic fda.gov |
Carcinogenesis Studies
Formal long-term studies to evaluate the carcinogenic potential of this compound have not been performed fda.gov. Therefore, there is no available data from animal studies to assess the risk of cancer associated with long-term exposure to this compound.
Impairment of Fertility Studies
The effect of this compound on fertility was assessed in female rats. In these studies, oral administration of this compound at doses up to 40 mg/kg/day for a duration of three months did not result in any impairment of fertility fda.gov.
Embryotoxicity and Teratogenicity Studies
This compound has been studied in pregnant rats and rabbits to assess its potential for causing harm to the developing fetus. The findings indicate a distinction between teratogenicity (the capacity to cause birth defects) and embryotoxicity (harm to the embryo).
No evidence of teratogenicity was observed when this compound was administered orally to pregnant rats at doses up to 40 mg/kg/day or to pregnant rabbits at doses up to 20 mg/kg/day. Similarly, subcutaneous administration in rats at doses up to 20 mg/kg/day did not produce teratogenic effects fda.gov.
However, evidence of embryotoxicity was noted at higher doses. In rats and rabbits receiving 20-40 mg/kg/day, signs of embryotoxicity included a decrease in litter size, a reduced number of viable young, and lower fetal weight. Additionally, a delay in fetal ossification (bone formation) and an increased incidence of skeletal variations were observed fda.gov. The no-effect dose for embryotoxicity in rats was established at 10 mg/kg/day fda.gov.
Table 2: Summary of Embryotoxicity and Teratogenicity Study Findings for this compound
| Species | Route of Administration | Dosage (mg/kg/day) | Findings |
| Rat | Oral | Up to 40 | No evidence of teratogenicity fda.gov. |
| Rat | Subcutaneous | Up to 20 | No evidence of teratogenicity fda.gov. |
| Rabbit | Oral | Up to 20 | No evidence of teratogenicity fda.gov. |
| Rat & Rabbit | Oral | 20 - 40 | Evidence of embryotoxicity (decreased litter size, reduced viable young, lower fetal weight, delayed ossification, increased skeletal variants) fda.gov. |
| Rat | Oral | 10 | No embryotoxicity; delay in fetal ossification noted fda.gov. |
Photosensitivity Research
Research into the photosensitizing potential of this compound has yielded different results between volunteer studies under specific laboratory conditions and clinical trials in patients. In studies involving healthy volunteers, photosensitivity reactions were observed following repeated dermal application of 2.0% and 0.8% this compound creams under the exposure of filtered artificial ultraviolet light fda.govfda.govrxlist.com.
Conversely, in both U.S. and foreign clinical trials, photosensitivity reactions were not observed in patients who were treated with this compound vaginal suppositories or vaginal creams (0.4% and 0.8%) for vulvovaginal candidiasis fda.govfda.govrxlist.com.
Future Research Directions
Exploration of Terconazole in Emerging Fungal Pathogens
While this compound is well-documented for its activity against Candida albicans, the landscape of fungal infections is evolving, with an increase in infections caused by non-albicans species and other emerging fungal pathogens. researchgate.net Research has begun to evaluate this compound's effectiveness against these less common, often more resistant, species.
A retrospective analysis of patients treated with this compound cream for non-C. albicans vaginitis showed promising results. nih.govnih.gov In this study, mycologic cure was achieved in 56% of patients, with infections caused by species such as Candida glabrata, Candida parapsilosis, and Candida lusitaniae. nih.govnih.govresearchgate.net Notably, prior use of this compound did not appear to be associated with treatment failure. nih.govnih.gov The Centers for Disease Control and Prevention (CDC) has suggested that infections caused by non-albicans species like C. glabrata may respond to a 7–14 day course of an intravaginal azole antifungal. drugs.com
However, the spectrum of emerging fungal threats is broad and includes organisms beyond the Candida genus. Future investigations are warranted to determine the in vitro susceptibility and potential clinical efficacy of this compound against a wider array of pathogens, such as:
Aspergillus fumigatus
Trichophyton rubrum nih.gov
Other opportunistic yeasts and molds
Systematic screening of this compound against panels of clinical isolates of these emerging pathogens would provide crucial data to guide potential therapeutic uses in a broader range of fungal infections.
Development of New this compound Formulations with Enhanced Properties
To overcome the limitations of conventional formulations, particularly the poor permeability of this compound, research is actively exploring novel drug delivery systems. nih.govnih.gov The goal is to enhance drug deposition at the target site, improve therapeutic efficacy, and ensure patient compliance.
Proniosomal Gels: Proniosomal gels are promising carriers that can be hydrated to form niosomes. researchgate.net Studies on this compound-loaded proniosomal gels have shown that factors like the type of surfactant (e.g., Span 60, Brij 76) and the cholesterol ratio significantly affect entrapment efficiency and drug release profiles. researchgate.net A formulation with a 1:1.5 ratio of Span 60 to cholesterol demonstrated high entrapment efficiency and an optimized in-vitro release profile, suggesting its potential for sustained drug delivery in the vaginal mucosa. researchgate.net
Polymeric Mixed Micelles (PMMs): PMMs incorporating Cremophor EL have been investigated as a nanocarrier system for this compound. nih.gov Cremophor EL acts as both a stabilizer and a penetration enhancer. nih.gov An optimized PMM formulation significantly improved the dermal delivery of this compound compared to formulations without Cremophor EL and a standard this compound suspension. nih.gov Histopathological studies also confirmed the safety of this formulation for topical application. nih.gov
Novasomes: Novasomes are advanced vesicular carriers that can enhance the skin penetration of drugs. nih.govnih.gov A study encapsulating this compound into novasomes containing free fatty acids as penetration enhancers showed vesicles with very high entrapment efficiency (99.45 ± 0.78%). nih.gov These novasomes demonstrated superior inhibition of Candida albicans growth compared to a this compound suspension. nih.gov Furthermore, in vivo studies on rats revealed superior drug deposition within the skin, and a clinical test on infants with napkin candidiasis showed the formulation was superior to a placebo in achieving a complete cure. nih.govnih.gov
| Formulation Type | Key Components | Observed Enhancement | Reference |
|---|---|---|---|
| Proniosomal Gels | Span 60, Cholesterol, Brij 76 | High entrapment efficiency, sustained drug release | researchgate.net |
| Polymeric Mixed Micelles | Pluronic P123, Pluronic F127, Cremophor EL | Improved dermal delivery and skin deposition | nih.gov |
| Novasomes | Free fatty acids, Span 80, Oleic acid | Enhanced skin penetration, superior antifungal activity | nih.govnih.gov |
Further Elucidation of this compound's Antifungal Resistance Mechanisms
As with all azole antifungals, the potential for resistance to this compound is a critical area for ongoing research. The primary mechanism of action for azoles is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene and is essential for ergosterol (B1671047) synthesis. patsnap.comdrugbank.compatsnap.comnbinno.com Disruption of this pathway compromises the fungal cell membrane's integrity. patsnap.com
Mechanisms of resistance to azole antifungals are multifaceted and can include:
Alterations in the Target Enzyme: Point mutations in the ERG11 gene can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme. nih.govnih.gov These changes can reduce the binding affinity of azole drugs to the enzyme, thereby decreasing their efficacy. nih.govmdpi.com While over 160 different amino acid substitutions have been reported in the Erg11 protein of C. albicans, only a specific subset is confirmed to cause significant fluconazole (B54011) resistance. nih.gov
Overexpression of ERG11: An increased production of the target enzyme can overcome the inhibitory effect of the drug. nih.gov
Efflux Pumps: Fungal cells can develop resistance by actively pumping the antifungal drug out of the cell. nih.gov This is mediated by transporters from the ATP-binding cassette (ABC) family (encoded by CDR genes) and the major facilitator superfamily (MFS) (encoded by the MDR1 gene). mdpi.com
While these mechanisms are well-established for other azoles like fluconazole, specific research focusing on this compound is needed. Future studies should aim to:
Identify specific ERG11 mutations in clinical isolates of fungi that exhibit reduced susceptibility to this compound.
Investigate the role of efflux pump overexpression in this compound resistance.
Correlate genotypic resistance markers with phenotypic susceptibility testing to develop better predictive models for treatment outcomes.
Investigation of this compound's Anticancer Potential
A growing body of evidence suggests that some azole antifungal drugs, such as itraconazole (B105839), possess anticancer properties. nih.govjohnshopkins.eduresearchgate.net Recent research has extended this investigation to this compound, revealing its potential as a repurposed drug in oncology, particularly for treating drug-resistant cancers. nih.govmdpi.com
Cytotoxicity in Drug-Resistant Cancer Cells: Studies have shown that this compound can significantly increase the cytotoxicity of antimitotic drugs (e.g., vincristine) in cancer cells that overexpress P-glycoprotein (P-gp), a key contributor to multidrug resistance. nih.govnih.gov In combination with vincristine (B1662923), this compound was found to be more effective at inducing cell death in resistant cancer cells than another azole, butoconazole (B1668104). nih.gov
Mechanisms of Anticancer Action: The anticancer effects of this compound appear to be multifactorial:
Induction of Apoptosis: Co-treatment of resistant cancer cells with vincristine and this compound leads to a significant increase in apoptosis (programmed cell death). nih.govresearchgate.net This is evidenced by an increase in early and late apoptotic cell populations and the production of cleaved PARP, a marker of apoptosis. nih.gov
Cell Cycle Arrest: this compound, in combination with antimitotic drugs, can induce cell cycle arrest at the G2 phase. nih.govresearchgate.netnih.gov This prevents cancer cells from proceeding through mitosis and proliferation.
P-gp Inhibition: this compound exhibits P-gp inhibitory activity, which is believed to play a role in its ability to sensitize resistant cells to chemotherapy. nih.govnih.gov
Anti-Angiogenic Potential: Other azoles, like itraconazole, have demonstrated potent anti-angiogenic activity, inhibiting the formation of new blood vessels that tumors need to grow. johnshopkins.edunih.govnih.gov Itraconazole has been shown to inhibit endothelial cell proliferation, migration, and tube formation and can block blood vessel maturation. johnshopkins.eduresearchgate.net Given the structural similarities within the azole class, investigating whether this compound shares these anti-angiogenic properties is a logical and promising direction for future research.
| Observed Effect | Mechanism | Cancer Cell Context | Reference |
|---|---|---|---|
| Increased Cytotoxicity | Enhances effect of antimitotic drugs | P-gp-overexpressing resistant cancer cells | nih.govnih.gov |
| Apoptosis Induction | Increased cleaved PARP, increased apoptotic cells | Resistant KBV20C cancer cells | nih.gov |
| Cell Cycle Arrest | Proportional increase in G2 arrested cells | Resistant KBV20C cancer cells | nih.govresearchgate.net |
| P-gp Inhibition | Prevents efflux of co-administered drugs | P-gp-overexpressing cancer cells | nih.gov |
Q & A
Basic Research Questions
Q. What are the established pharmacological mechanisms of Terconazole, and what experimental methodologies are commonly employed to elucidate these mechanisms?
- Answer : this compound, a triazole antifungal, primarily inhibits fungal lanosterol 14α-demethylase, disrupting ergosterol synthesis. Common methodologies include:
- In vitro assays : Broth microdilution (CLSI M27/M44 standards) to determine minimum inhibitory concentrations (MICs) against Candida spp. .
- Spectrophotometric analysis : Hydrotropic solubilization using urea to enhance aqueous solubility for UV-Vis spectral studies (λ max 286 nm) .
- Molecular docking : Computational modeling to assess binding affinity to fungal cytochrome P450 enzymes.
Q. What standardized protocols exist for quantifying this compound in pharmaceutical formulations, and how are they validated?
- Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used. Key validation parameters include:
- Linearity : Range of 50–250 µg/ml with correlation coefficient >0.999 .
- Precision : Intra-day and inter-day relative standard deviation (RSD) <2%.
- Recovery studies : Spiked sample recovery rates between 98–102% .
Q. How do researchers ensure reproducibility in this compound efficacy studies, particularly regarding fungal strain selection and culture conditions?
- Answer : Standardization involves:
- Strain banks : Use of ATCC or CDC reference strains (e.g., Candida albicans ATCC 90028).
- Culture media : RPMI 1640 with 2% glucose, buffered to pH 7.0.
- Incubation : 35°C for 24–48 hours, with agitation for aerobic conditions .
Advanced Research Questions
Q. What novel methodologies can address the poor aqueous solubility of this compound in preclinical models, and how do they impact bioavailability assessments?
- Answer : Advanced approaches include:
- Hydrotropic solubilization : Urea-based systems increase solubility by 20-fold, enabling reliable dissolution testing without organic solvents .
- Nanostructured carriers : Liposomal encapsulation improves permeability in ex vivo mucosal models.
- Methodological trade-offs : Hydrotropic agents may interfere with cell viability assays, requiring parallel cytotoxicity assessments .
Q. How can researchers resolve contradictions in this compound’s efficacy data between in vitro and in vivo models?
- Answer : Strategies involve:
- Systematic meta-analysis : Pooling data from heterogeneous studies (e.g., adjusting for inoculum size, host immune variables) .
- PK/PD modeling : Linking pharmacokinetic parameters (AUC/MIC) to pharmacodynamic outcomes in murine candidiasis models.
- Controlled variable replication : Standardizing infection site (vaginal vs. systemic) and measurement endpoints (colony counts vs. histopathology) .
Q. What experimental designs are optimal for comparative studies of this compound and next-generation antifungals (e.g., efinaconazole) in resistant fungal strains?
- Answer : Robust designs include:
- Head-to-head MIC panels : Testing against azole-resistant Candida glabrata with upregulated efflux pumps (e.g., CDR1 mutants).
- Synergistic assays : Checkerboard titration to calculate fractional inhibitory concentration indices (FICI) with adjuvants like cyclosporine .
- Transcriptomic profiling : RNA-seq to identify resistance pathways modulated by this compound .
Methodological Frameworks
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the formulation of this compound-related research questions?
- Answer :
- Novelty : Focus on understudied mechanisms (e.g., this compound’s immunomodulatory effects in chronic candidiasis).
- Feasibility : Prioritize assays with existing hydrotropic protocols to avoid solvent toxicity .
- Ethical alignment : Use in silico models (e.g., C. albicans biofilm simulations) to reduce animal testing .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships in heterogeneous patient-derived samples?
- Answer :
- Mixed-effects models : Account for inter-patient variability in vaginal microbiome studies.
- Non-parametric tests : Mann-Whitney U for non-normal MIC distributions.
- Data cleaning : Preprocessing steps for survey-based datasets (e.g., aggregating fragmented responses in electronic health records) .
Tables
Table 1 : Comparison of Analytical Methods for this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
